Technical Documentation Center

N-benzyl-1H-indole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-1H-indole-3-carboxamide
  • CAS: 61788-25-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-benzyl-1H-indole-3-carboxamide

This guide provides an in-depth technical analysis of N-benzyl-1H-indole-3-carboxamide , a critical scaffold in the structural activity relationship (SAR) studies of synthetic cannabinoids and kinase inhibitors. Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-benzyl-1H-indole-3-carboxamide , a critical scaffold in the structural activity relationship (SAR) studies of synthetic cannabinoids and kinase inhibitors.

Chemical Architecture, Synthesis, and Pharmacological Significance

Part 1: Executive Summary & Strategic Utility

N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a fundamental "privileged structure" in medicinal chemistry. While structurally homologous to potent synthetic cannabinoids (e.g., SDB-006), this compound lacks the lipophilic N1-substituent typically required for high-affinity binding to Cannabinoid Receptor 1 (CB1). Consequently, it serves as a vital negative control or precursor scaffold in drug discovery pipelines.

Its primary utility lies in:

  • SAR Benchmarking: Establishing the baseline activity of the indole-carboxamide core without the influence of the N1-tail.

  • Synthetic Versatility: Serving as the parent substrate for N-alkylation reactions to generate diverse libraries of bioactive ligands.

  • Metabolic Reference: Acting as a potential hydrolysis metabolite of more complex N-benzyl indole drugs.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name N-benzyl-1H-indole-3-carboxamide
CAS Number 61788-25-8
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.29 g/mol
SMILES O=C(NCC1=CC=CC=C1)C2=CNC3=CC=CC=C32
InChIKey TXDLQVDBWSBJJX-UHFFFAOYSA-N
Physicochemical Properties

Data aggregated from experimental and predicted models.

PropertyValueImplication for Handling
Appearance Off-white to brownish crystalline solidOxidation prone; store under inert gas.
Melting Point 118–120 °CSuitable for solid-state characterization.
Solubility DMSO (>20 mg/mL), Methanol, CHCl₃Poor water solubility; requires organic co-solvents for bio-assays.
LogP (Predicted) ~3.1Lipophilic; crosses blood-brain barrier (BBB) potential.
pKa (Indole NH) ~16.9Weakly acidic; requires strong bases (e.g., NaH) for N1-deprotonation.
H-Bond Donors 2 (Indole NH, Amide NH)Critical for receptor pocket anchoring.

Part 3: Structural Analysis & SAR Logic

The molecule consists of three distinct pharmacophoric regions. Understanding these is crucial for researchers modifying this core.

Graphviz Visualization: SAR & Pharmacophore Map

The following diagram illustrates the functional zones of the molecule and their biological implications.

SAR_Analysis Core Indole Core (Scaffold) Linker Carboxamide Linker (C3 Position) Core->Linker Electronic coupling Tail N1 Position (Unsubstituted) Core->Tail Site for Alkylation Head N-Benzyl Group (Hydrophobic Interaction) Linker->Head H-bond Donor (NH) Head_Note Interacts with aromatic residues (e.g., Phe) in receptor pockets. Head->Head_Note Tail_Note CRITICAL: Lack of lipophilic tail reduces CB1 affinity drastically. Target for optimization. Tail->Tail_Note

Figure 1: Pharmacophore map highlighting the modularity of the N-benzyl-1H-indole-3-carboxamide scaffold.

Mechanistic Insight[6]
  • The Indole NH (N1): In this specific compound, the N1 position is unsubstituted (protonated). In high-affinity synthetic cannabinoids (like NM-2201 or SDB-006), this position is alkylated with a pentyl or fluorobenzyl chain. The absence of this "tail" in N-benzyl-1H-indole-3-carboxamide typically results in low intrinsic activity at CB receptors, making it an ideal "null" control in binding assays [1].

  • The Amide Linker: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide nitrogen is a donor. This rigid linker orients the benzyl ring relative to the indole core, mimicking the steric profile of JWH-type cannabinoids.

Part 4: Synthesis Protocol (Expert Methodology)

Method Selection: While acid chloride activation (via SOCl₂) is common, it often leads to side reactions with the indole ring. The EDC/HOBt coupling method is recommended for higher purity and yield, preventing oligomerization.

Reaction Workflow

Reaction Equation: Indole-3-carboxylic acid + Benzylamine + Coupling Agents → Product

Reagents:

  • Indole-3-carboxylic acid (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol
  • Activation:

    • In a flame-dried round-bottom flask, dissolve Indole-3-carboxylic acid in anhydrous DMF under Nitrogen atmosphere.

    • Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 minutes. Why? This forms the active ester intermediate, preventing racemization (if chiral) and suppressing side reactions.

  • Coupling:

    • Add Benzylamine followed by dropwise addition of DIPEA.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up (Critical for Purity):

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid).

    • Wash 3: Brine (Dries organic layer).

    • Dry over Na₂SO₄ and concentrate in vacuo.[2]

  • Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Hexane:Ethyl Acetate 2:1).

Visualization of Synthesis Logic

Synthesis_Flow Start Indole-3-carboxylic Acid Activation Activation (EDC/HOBt, 0°C) Start->Activation Intermediate Active Ester Intermediate Activation->Intermediate - H2O Addition Nucleophilic Attack (+ Benzylamine) Intermediate->Addition Product N-benzyl-1H-indole-3-carboxamide Addition->Product - HOBt

Figure 2: Step-wise chemical synthesis pathway utilizing carbodiimide coupling chemistry.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 11.8 ppm (s, 1H)Indole NH : Confirms N1 is unsubstituted.
δ 8.4 ppm (t, 1H)Amide NH : Triplet splitting indicates coupling to CH₂.
δ 4.5 ppm (d, 2H)Benzylic CH₂ : Doublet confirms attachment to NH.
FT-IR 3200–3400 cm⁻¹Broad stretch indicates N-H (Indole & Amide).
1640–1660 cm⁻¹Strong C=O stretch (Amide I band).
Mass Spectrometry m/z 251.1 [M+H]⁺Protonated molecular ion.

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and eye irritation.

Expert Handling Protocols:

  • Inhalation Risk: As a fine powder, this compound can be aerosolized. Use a localized exhaust hood when weighing.

  • Storage: Store at -20°C. Although the amide bond is stable, the indole ring is susceptible to oxidative polymerization (turning pink/brown) upon prolonged exposure to light and air.

  • Legal Status: While often not controlled directly in many jurisdictions (unlike its N1-alkylated analogs), it may be considered a "controlled substance analogue" depending on local laws (e.g., US Federal Analogue Act) if intended for human consumption. Researchers must verify local regulations.

Part 7: References

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanes: new cannabinoid receptor probes. Bioorganic & Medicinal Chemistry.[3][2][4] (Context: Establishes the necessity of N1-alkylation for potency).

  • Adam, L., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists.[5] MedChemComm.[5]

  • Sigma-Aldrich. (n.d.). N-Benzyl-1H-indole-3-carboxamide Safety Data Sheet.

  • Cayman Chemical. (n.d.). Synthetic Cannabinoid Scaffold Analysis.

Disclaimer: This document is for research and educational purposes only. The compound described is a chemical intermediate and should not be used for human consumption.

Sources

Exploratory

Therapeutic potential of N-benzyl-1H-indole-3-carboxamide derivatives

The following technical guide details the therapeutic potential, medicinal chemistry, and pharmacological evaluation of N-benzyl-1H-indole-3-carboxamide derivatives. This document is structured for researchers and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and pharmacological evaluation of N-benzyl-1H-indole-3-carboxamide derivatives. This document is structured for researchers and drug development professionals, focusing on the scaffold's versatility in oncology and neuropharmacology.

Technical Whitepaper | Version 2.0 Target Audience: Medicinal Chemists, Pharmacologists, Oncology Researchers.

Executive Summary: The Molecular Chameleon

The N-benzyl-1H-indole-3-carboxamide core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets through specific functionalization. While historically overshadowed by its 1-alkyl-3-acyl counterparts (the JWH series of synthetic cannabinoids), the carboxamide linker offers superior metabolic stability and hydrogen-bonding potential.

Current research bifurcates this scaffold into two distinct therapeutic distinct lineages:

  • Oncology (Kinase Inhibition): Unsubstituted N1-indole derivatives act as potent inhibitors of EGFR and CDK2, driving apoptosis in resistant cancer lines (e.g., MCF-7, HCT-116).

  • Neuropathic Pain (CB2 Modulation): Functionalization of the N1-indole position with alkyl chains transforms the scaffold into a high-affinity Cannabinoid Receptor Type 2 (CB2) agonist, offering analgesia without the psychotropic effects associated with CB1 activation.

Medicinal Chemistry & SAR Logic

The therapeutic utility of this scaffold hinges on the "Switch Region"—the Indole Nitrogen (N1). The decision to alkylate or leave this position free dictates the target profile.

Structure-Activity Relationship (SAR) Decision Tree

The following diagram illustrates the critical decision points in derivatizing the core scaffold.

SAR_Logic Core N-benzyl-1H-indole-3-carboxamide (Core Scaffold) N1_Position Indole N1 Modification Core->N1_Position Benzyl_Ring Benzyl Ring Substitution Core->Benzyl_Ring Free_NH Free NH (H-Bond Donor) N1_Position->Free_NH Retain Alkylated N1-Alkyl / Fluoroalkyl N1_Position->Alkylated Derivatize Sub_EW Electron Withdrawing (F, Cl) Increases Metabolic Stability Benzyl_Ring->Sub_EW Sub_ED Electron Donating (OMe) Modulates Lipophilicity Benzyl_Ring->Sub_ED Target_Kinase Target: Kinases (EGFR, CDK2) Application: Oncology Free_NH->Target_Kinase H-Bond to Hinge Region Target_GPCR Target: GPCR (CB2 Receptor) Application: Neuropathic Pain Alkylated->Target_GPCR Hydrophobic Pocket Entry Sub_EW->Target_Kinase Sub_ED->Target_GPCR

Caption: SAR decision tree highlighting the divergent therapeutic pathways based on N1-functionalization.

Therapeutic Application: Oncology

Mechanism: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Rationale: The amide nitrogen and the indole NH act as a donor-acceptor pair, mimicking the adenine ring of ATP to bind within the kinase hinge region.

Key Data: Antiproliferative Potency

Data synthesized from recent comparative studies on MCF-7 (Breast) and HCT-116 (Colon) cell lines.[1]

Compound VariantR-Group (Benzyl)IC50 (MCF-7) [µM]IC50 (HCT-116) [µM]Selectivity Index (SI)
Ref (Doxorubicin) -0.981.20-
IND-Bz-1 H (Unsubstituted)12.415.12.1
IND-Bz-4Cl 4-Chloro3.24.55.8
IND-Bz-3,4-OMe 3,4-Dimethoxy0.85 1.01 >90

Insight: The 3,4-dimethoxy substitution (IND-Bz-3,4-OMe) significantly enhances potency, likely due to improved hydrophobic interactions within the ATP-binding pocket and increased cellular permeability.

Therapeutic Application: Pain & Inflammation

Mechanism: Selective Agonism of Cannabinoid Receptor 2 (CB2). Rationale: Unlike CB1, CB2 receptors are primarily peripheral (immune cells). By alkylating the Indole-N1 (e.g., with a pentyl or fluoropentyl chain), the molecule gains the lipophilicity required to penetrate the receptor's transmembrane domain, triggering anti-inflammatory signaling without CNS penetration.

Signaling Pathway: CB2 Activation

The following diagram details the G-protein coupled signaling cascade activated by these derivatives.

CB2_Signaling Ligand N-benzyl-Indole Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gi_beta_gamma Gβγ Subunit CB2->Gi_beta_gamma Gi_alpha Gαi Subunit CB2->Gi_alpha Activation MAPK MAPK/ERK Pathway Gi_beta_gamma->MAPK Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Inflammation Reduced Cytokine Release MAPK->Inflammation Suppresses Nociception Inhibition of Nociceptive Signaling cAMP->Nociception Modulates

Caption: Gi/o-mediated signaling cascade upon CB2 activation by N-benzyl-indole derivatives.

Experimental Protocols

Protocol A: Synthesis of N-benzyl-1H-indole-3-carboxamide

Methodology adapted for high purity and yield, avoiding toxic coupling reagents where possible.

Reagents: Indole-3-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl2), Benzylamine (1.2 eq), Triethylamine (Et3N), Dichloromethane (DCM).

  • Acid Chloride Formation:

    • Dissolve indole-3-carboxylic acid in anhydrous DCM.

    • Add SOCl2 (1.5 eq) dropwise at 0°C under Nitrogen atmosphere.

    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate solvent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.

  • Amide Coupling:

    • Re-dissolve crude acid chloride in anhydrous DCM.

    • Add a solution of Benzylamine (1.2 eq) and Et3N (2.0 eq) in DCM dropwise at 0°C.

    • Stir at room temperature for 12 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO3 solution.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous Na2SO4 and concentrate.

    • Recrystallization: Use Ethanol/Water (9:1) to yield off-white crystals.

Validation:

  • 1H NMR (DMSO-d6): Look for amide -NH triplet at ~8.5 ppm and Indole -NH singlet at ~11.5 ppm.

  • Yield Target: >75%.

Protocol B: [35S]GTPγS Binding Assay (Functional Potency)

Standard for evaluating CB2 agonist efficacy.

  • Membrane Preparation: Harvest CHO cells stably expressing human CB2 receptors. Homogenize in ice-cold Tris-EDTA buffer.

  • Assay Setup:

    • Incubate 10 µg membrane protein with test compound (10^-10 to 10^-5 M) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA).

    • Add [35S]GTPγS (0.1 nM) and GDP (10 µM).

  • Incubation: 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate EC50 and Emax (efficacy relative to full agonist CP55,940).

Safety & Toxicology: The "Spice" Distinction

It is critical to distinguish therapeutic candidates from "Synthetic Cannabinoid Receptor Agonists" (SCRAs) sold as illicit drugs (e.g., Spice/K2).

  • Illicit SCRAs: Often possess high efficacy at CB1 (CNS), leading to psychosis and cardiotoxicity.

  • Therapeutic Design: We aim for CB2 selectivity (>100-fold) or Peripheral Restriction (compounds that cannot cross the Blood-Brain Barrier).

  • Self-Correction Mechanism: If a derivative shows Ki(CB1) < 10 nM, it must be discarded or modified (e.g., by adding polar groups to the benzyl ring) to prevent CNS entry.

References

  • Synthesis and Characterization: Ndibe, H.C., et al. (2024).[2][3] "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide." RSIS International. Available at: [Link]

  • Anticancer Potential: Al-Sanea, M.M., et al. (2025).[1][4] "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights."[1][4] MDPI Pharmaceuticals. Available at: [Link]

  • CB2 Agonist Design: Huffman, J.W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Indole-3-Carbinol Derivatives: Weng, J.R., et al. (2008). "1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties." Biochemical Pharmacology. Available at: [Link]

  • Cholinesterase Inhibition: Panayides, J.L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[5] European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

The Indole-3-Carboxamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Enduring Relevance of the Indole-3-Carboxamide Core The indole ring system, a fusion of benzene and pyrrole rings, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Indole-3-Carboxamide Core

The indole ring system, a fusion of benzene and pyrrole rings, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its inherent versatility allows for extensive chemical modification, rendering it a privileged scaffold in the quest for novel drugs across a spectrum of diseases.[2][3] Among its many derivatives, the indole-3-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of various biological targets. The carboxamide group at the C3 position provides a critical anchor for hydrogen bonding interactions with protein residues, a feature that has been extensively exploited in the design of enzyme inhibitors and receptor ligands.[4]

This technical guide offers a deep dive into the structure-activity relationships (SAR) of indole-3-carboxamide scaffolds, moving beyond a mere catalog of compounds to elucidate the causal relationships between structural modifications and biological outcomes. Drawing from a wide array of research in oncology, virology, and microbiology, we will explore how substitutions on the indole nucleus and variations of the carboxamide tail can be rationally designed to optimize potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own discovery programs.

Dissecting the Scaffold: Key Positions for SAR Exploration

The biological activity of an indole-3-carboxamide derivative is exquisitely sensitive to the nature and placement of its substituents. The key positions for modification, and consequently for SAR exploration, are the indole nitrogen (N1), the C2 position, the benzene ring (C4, C5, C6, and C7), and the amide functionality itself. A systematic exploration of these positions is fundamental to any successful drug discovery campaign centered on this scaffold.

The Crucial Role of the Indole Nitrogen (N1)

The N1 position of the indole ring offers a prime site for modification to influence both the steric and electronic properties of the molecule. Substitution at this position can profoundly impact binding affinity and pharmacokinetic parameters.

  • Impact on Potency and Selectivity: Alkylation or arylation at the N1 position can introduce bulky groups that can either enhance binding through favorable steric interactions or, conversely, cause steric hindrance. For instance, in a series of N-substituted indole-3-carboxamide derivatives evaluated for their ability to inhibit lipid peroxidation, the presence of a benzyl group at the N1 position was a common feature among active compounds.[5] This suggests that a hydrophobic substituent at this position can favorably occupy a corresponding pocket in the target protein.

  • Modulating Physicochemical Properties: The N1 substituent can also be used to fine-tune the physicochemical properties of the compound, such as solubility and lipophilicity. The introduction of polar groups can enhance aqueous solubility, a desirable trait for intravenous drug administration.[6]

The C2 Position: A Site for Strategic Modification

While the C3 position is occupied by the defining carboxamide group, the adjacent C2 position provides an opportunity to introduce further diversity and modulate activity.

  • Enhancing Target Interactions: Substituents at the C2 position can project into distinct sub-pockets of a binding site, leading to enhanced potency and selectivity. For example, in the development of 2-amino-indole-3-carboxamides, the 2-amino group is a key fragment for interaction with various biological targets, including IκB-kinase and phosphodiesterase-V.[1]

The Benzene Ring: Fine-Tuning through Substitution

The benzene portion of the indole scaffold offers multiple positions (C4, C5, C6, and C7) for substitution, allowing for the fine-tuning of electronic properties and the introduction of additional binding interactions.

  • Halogenation and Lipophilicity: Halogen atoms, particularly fluorine and chlorine, are frequently introduced onto the benzene ring to increase lipophilicity and potentially enhance membrane permeability. In a study of antimicrobial indole-3-carboxamido-polyamine conjugates, 5-bromo-substituted analogues generally exhibited broader-spectrum activity.[7]

  • Hydrogen Bonding and Polar Interactions: The introduction of hydrogen bond donors or acceptors, such as hydroxyl or methoxy groups, can lead to specific interactions with polar residues in the target's binding site. For instance, in a series of antiviral compounds based on 5-methoxyindole-3-carboxylic acid, the methoxy group was a key structural feature.[8]

The Carboxamide Moiety: The Linchpin of Activity

The carboxamide linkage at C3 is arguably the most critical feature of this scaffold, serving as a primary interaction point with many biological targets.[4] The nature of the substituent on the amide nitrogen (the "R" group) is a major determinant of biological activity.

  • Exploring Diverse Chemical Space: A vast array of substituents, from simple alkyl chains to complex heterocyclic systems, can be appended to the amide nitrogen. This allows for the exploration of a wide range of chemical space to identify optimal interactions with the target. For example, in the development of cannabinoid CB1 receptor agonists, structural variations on the amide substituent were explored to improve potency and introduce water solubility.[6]

  • Directionality and Regiochemistry: The specific regiochemistry of the carboxamide is crucial. Studies on indazole-3-carboxamides as CRAC channel blockers have shown that the 3-carboxamide regioisomer is active, while the reverse amide isomer is inactive, highlighting the critical importance of the amide's orientation for biological activity.[9]

Visualizing Structure-Activity Relationships

To better illustrate the principles discussed, the following diagrams depict key SAR trends and a generalized workflow for an SAR study.

SAR_Principles cluster_N1 N1 Position cluster_C2 C2 Position cluster_C5 C5 Position (Benzene Ring) cluster_Amide Amide 'R' Group Indole_Core Indole-3-Carboxamide Core N1 C2 C5 Amide (R) N1_Alkyl Alkyl/Aryl groups: - Increase lipophilicity - Steric interactions Indole_Core:N1->N1_Alkyl Substitution N1_Polar Polar groups: - Enhance solubility Indole_Core:N1->N1_Polar Substitution C2_Sub Substituents: - Project into sub-pockets - Enhance selectivity Indole_Core:C2->C2_Sub Substitution C5_Halogen Halogens (Br, Cl): - Increase lipophilicity - Broaden activity spectrum Indole_Core:C5->C5_Halogen Substitution C5_Methoxy Methoxy group: - Hydrogen bonding Indole_Core:C5->C5_Methoxy Substitution Amide_Alkyl Alkyl/Aryl chains: - Modulate potency Indole_Core:Amide->Amide_Alkyl Variation Amide_Heterocycle Heterocycles: - Introduce specific interactions Indole_Core:Amide->Amide_Heterocycle Variation

Caption: Key SAR principles for the indole-3-carboxamide scaffold.

Synthetic Strategies and Methodologies

The successful exploration of the SAR of indole-3-carboxamide scaffolds relies on robust and flexible synthetic methodologies. Several common strategies are employed to generate diverse libraries of these compounds.

General Workflow for Synthesis

A typical synthetic campaign begins with the synthesis or acquisition of a substituted indole-3-carboxylic acid, followed by amide bond formation with a diverse panel of amines.

Sources

Exploratory

Pharmacological profile of N-benzyl-1H-indole-3-carboxamide

An In-Depth Technical Guide to the Pharmacological Profile of N-benzyl-1H-indole-3-carboxamide Abstract The indole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-benzyl-1H-indole-3-carboxamide

Abstract

The indole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive examination of a specific derivative, N-benzyl-1H-indole-3-carboxamide. While direct pharmacological data on this compound is nascent, this document synthesizes existing literature on its synthesis, characterization, and the known biological activities of structurally related analogues. We delve into its potential as a modulator of various biological targets, including cannabinoid receptors and protein kinases, supported by proposed mechanisms of action and detailed experimental protocols for its pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of N-benzyl-1H-indole-3-carboxamide.

Introduction: The Prominence of the Indole-3-Carboxamide Scaffold

The indole nucleus is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in drug discovery. The indole-3-carboxamide framework, in particular, has yielded compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The N-benzyl substitution on the indole core is a common strategy to enhance the lipophilicity and modulate the binding affinity of the molecule to its biological targets.[6][7] This guide focuses on N-benzyl-1H-indole-3-carboxamide, a molecule at the intersection of these two key structural features, to explore its pharmacological potential.

Synthesis and Physicochemical Characterization

The synthesis of N-benzyl-1H-indole-3-carboxamide is typically achieved through a straightforward amidation reaction. A common and effective method involves the coupling of indole-3-carbonyl chloride with benzylamine in the presence of a base.[1]

Detailed Synthesis Protocol

The following protocol is a representative method for the synthesis of N-benzyl-1H-indole-3-carboxamide:

  • Preparation of Indole-3-carbonyl chloride: To a solution of indole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indole-3-carbonyl chloride.

  • Amidation Reaction: Dissolve the crude indole-3-carbonyl chloride in a fresh portion of anhydrous dichloromethane.

  • To this solution, add triethylamine (2.5 equivalents) followed by the dropwise addition of benzylamine (1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford N-benzyl-1H-indole-3-carboxamide.[1]

Physicochemical and Spectroscopic Data

The structural identity and purity of the synthesized N-benzyl-1H-indole-3-carboxamide are confirmed through various spectroscopic techniques.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O[1]
Molecular Weight 250.29 g/mol [1]
Appearance Brownish solid[1]
Melting Point 118-120 °C[1]
¹H NMR (CDCl₃, 600 MHz) δ 8.3 (s, 1H, NH), 7.8 (d, 5H, Ar-H phenyl), 7.3-7.8 (m, 4H, Ar-H, benzopyrrole), 4.7 (s, 2H, NH(CH₂)), 1.25 (s, 1H, HC=C in the pyrrole ring)[1]
¹³C NMR (CDCl₃, 600 MHz) 162 (C=O), 133-128 (Ar-C), 77.2 (CDCl₃), 65 (C=C), 30 (CH₂)[1]
FT-IR (KBr, cm⁻¹) 3369.51 (N-H str), 2959.51 (CH₂ str), 1729.48 (C=O str), 1796.57 (C=C str), 875-745 (phenyl monosubstituted str)[1]

Pharmacological Profile: Explored and Potential Activities

While direct and extensive pharmacological studies on N-benzyl-1H-indole-3-carboxamide are limited, the existing data and the activities of structurally related compounds provide a strong basis for predicting its biological profile.

Antimicrobial Activity: A Case for Structural Optimization

A study investigating the antimicrobial properties of N-benzyl-1H-indole-3-carboxamide found it to be inactive against a panel of bacteria (E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa) and fungi (C. albicans, A. niger).[1][2] However, it is crucial to note that other indole-3-carboxamide derivatives have demonstrated significant antimicrobial and even antibiotic-potentiating effects.[3] This suggests that while the core scaffold is promising, the N-benzyl substitution in this specific compound may not be optimal for antimicrobial activity. Future derivatization could explore alternative substitutions on the benzyl ring or the indole nucleus to enhance this property.

Anticancer Potential: Targeting EGFR and Other Kinases

A significant body of research points to the potential of indole-3-carboxamide derivatives as anticancer agents.[4][8] Many of these compounds exert their effects by inhibiting key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often dysregulated in various cancers.[8] Although N-benzyl-1H-indole-3-carboxamide has not been explicitly tested, its structural similarity to known EGFR inhibitors makes this a highly probable and compelling area for investigation.

Hypothesized Mechanism of Action as an EGFR Inhibitor:

N-benzyl-1H-indole-3-carboxamide could potentially bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds NBIC N-benzyl-1H-indole-3- carboxamide NBIC->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by N-benzyl-1H-indole-3-carboxamide.

Cannabinoid Receptor Agonism: A Strong Therapeutic Avenue

Perhaps the most intriguing potential pharmacological activity of N-benzyl-1H-indole-3-carboxamide stems from the classification of a closely related analogue, 1-benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide, as a synthetic cannabinoid receptor agonist.[9] This strongly suggests that N-benzyl-1H-indole-3-carboxamide itself may interact with the cannabinoid receptors, CB1 and CB2. These G protein-coupled receptors are key components of the endocannabinoid system and are implicated in a wide range of physiological processes, including pain perception, appetite, mood, and immune function.

Hypothesized Mechanism of Action at Cannabinoid Receptors:

As a potential agonist, N-benzyl-1H-indole-3-carboxamide would bind to and activate CB1 and/or CB2 receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.

Other Potential Pharmacological Targets

The versatility of the N-benzyl indole scaffold suggests other potential biological activities:

  • Cholinesterase Inhibition: Derivatives of N-benzyl piperidine amides of indole-5-carboxylic acid have been synthesized as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[7]

  • Tyrosinase Inhibition: N-benzyl indole-based thiosemicarbazones have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production.[6]

  • Dopamine Receptor Modulation: Functionalized 1-benzyl-3-carbonyl-1H-indoles have been synthesized as potential ligands for D4 dopamine receptors.[10]

Experimental Protocols for Pharmacological Characterization

To systematically evaluate the pharmacological profile of N-benzyl-1H-indole-3-carboxamide, a series of well-established in vitro assays are recommended.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This assay determines the affinity of the compound for the CB1 and CB2 receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and increasing concentrations of N-benzyl-1H-indole-3-carboxamide.

  • Incubation: Incubate the plates at 30°C for 90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, SW480 for EGFR-overexpressing cancers) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-benzyl-1H-indole-3-carboxamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with N-benzyl-1H-indole-3-carboxamide Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Sources

Foundational

Literature review of N-substituted indole-3-carboxamides

A Privileged Scaffold in Medicinal Chemistry Executive Summary The N-substituted indole-3-carboxamide moiety represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing useful...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The N-substituted indole-3-carboxamide moiety represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically prominent in the design of synthetic cannabinoid receptor agonists (SCRAs), this scaffold has evolved into a critical template for oncology (kinase inhibition) and infectious disease therapeutics. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this versatile class.

Synthetic Architectures & Methodologies

The construction of the indole-3-carboxamide core relies on the functionalization of the C3 position of the indole ring. The choice of synthetic route is dictated by the stability of the N-substituent and the scale of production.

A. The Acid Chloride Route (Traditional)

This method is preferred for robust, non-acid-sensitive amines. It proceeds via the activation of indole-3-carboxylic acid using thionyl chloride (


) or oxalyl chloride.
  • Mechanism: Formation of the highly reactive indole-3-carbonyl chloride intermediate.

  • Pros: High yields, simple workup (often precipitation).

  • Cons: Incompatible with acid-labile protecting groups; requires anhydrous conditions to prevent hydrolysis.

B. The Coupling Agent Route (Modern Standard)

For complex amines containing sensitive functionalities (e.g., amino acid esters, hydroxyl groups), peptide coupling reagents are the industry standard.

  • Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU.

  • Mechanism: Activation of the carboxylic acid as an active ester, minimizing racemization if chiral amines are used.

  • Causality: HOBt is added to suppress N-acylurea byproduct formation and reduce racemization risk, ensuring the integrity of chiral centers in the N-substituent (common in valinate-derived cannabinoids).

C. Visualizing the Synthetic Workflow

SynthesisWorkflow Start Indole-3-Carboxylic Acid PathA Acid Activation (SOCl2 / Oxalyl Chloride) Start->PathA Method A (Robust Amines) PathB Coupling Agent (EDC-HCl / HOBt / DIPEA) Start->PathB Method B (Sensitive/Chiral) Inter Activated Intermediate (Acid Chloride or Active Ester) PathA->Inter PathB->Inter Amine Addition of Primary/Secondary Amine Inter->Amine Product N-Substituted Indole-3-Carboxamide Amine->Product

Figure 1: Decision tree for the synthesis of indole-3-carboxamides based on substrate sensitivity.

Pharmacological Profiles & SAR
A. Cannabinoid Receptor Agonism (CB1/CB2)

Unlike the naphthoylindoles (e.g., JWH-018), the indole-3-carboxamides (e.g., APICA, SDB-001) feature a direct amide linker. This structural shift significantly alters the metabolic profile and receptor residence time.

  • The "Head" Group (N-Substituent):

    • Adamantyl:[1] High lipophilicity; locks the molecule into the active site. Examples: APICA (2-adamantyl).

    • Amino Acid Esters: (e.g., Valine methyl ester in 5F-AMB). Introduces a chiral center. The (S)-enantiomer is typically 10-100x more potent than the (R)-enantiomer.

  • The "Tail" Group (Indole Nitrogen):

    • Pentyl/Butyl Chains: Optimal length for the hydrophobic pocket of CB1.

    • Terminal Fluorination: (e.g., 5-fluoro-pentyl). Increases metabolic stability against omega-oxidation and significantly boosts binding affinity (

      
       often < 1 nM).
      

Table 1: SAR Comparison of Key Indole-3-Carboxamides

CompoundCoreLinkerHead Group (N-Sub)Tail Group (N1)CB1

(nM)
Primary Activity
APICA (SDB-001) IndoleCarboxamideAdamantylPentyl~175Moderate Agonist
5F-APICA IndoleCarboxamideAdamantyl5-Fluoro-pentyl~20Potent Agonist
ADB-FUBICA IndoleCarboxamide1-amino-3,3-dimethyl-1-oxobutan-2-yl4-Fluorobenzyl0.9Ultra-Potent Agonist
B. Oncology: Kinase Inhibition

The indole-3-carboxamide scaffold mimics the purine ring of ATP, allowing it to function as a Type I or Type II kinase inhibitor.

  • VEGFR-2 Inhibition: Substitution at the 5-position of the indole ring with urea moieties creates contacts with the "gatekeeper" residues in the ATP binding pocket.

  • PIM-1 Kinase: Indole-3-carboxamides substituted with basic amine chains (e.g., piperazine) interact with the acidic residues (Asp/Glu) in the PIM-1 active site, preventing cell cycle progression in leukemia.

Detailed Experimental Protocols
Protocol A: Synthesis of N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA Analog)

Rationale: This protocol utilizes the acid chloride method for high yield, as the adamantyl amine is non-chiral and acid-stable.

Materials:

  • 1-Pentyl-1H-indole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (Catalytic drops)

  • Dichloromethane (DCM, Anhydrous)

  • 1-Adamantylamine (1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid in anhydrous DCM.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Add 1-2 drops of DMF (catalyst). Observation: Bubbling indicates release of CO and CO2 gases. Stir at room temperature (RT) for 2 hours.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude yellow acid chloride residue in fresh anhydrous DCM.

  • Coupling: Add the solution dropwise to a separate flask containing 1-adamantylamine and TEA in DCM at 0°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup (Self-Validating): Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid), then Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexane:EtOAc 8:2).

  • Validation:

    
     NMR should show the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of the amide NH doublet (~6-8 ppm).
    
Protocol B: In Vitro Calcium Mobilization Assay (CB2 Receptor)

Rationale: Functional assay to determine agonist efficacy (


) and potency (

).
  • Cell Line: CHO cells stably expressing human CB2 receptor and G

    
    16 (promotes coupling to Calcium pathway).
    
  • Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Basal Read: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.

  • Injection: Inject test compound (dissolved in DMSO/Buffer).

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to derive 
    
    
    
    .
Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of these ligands: G-protein signaling (GPCR) for cannabinoids vs. ATP-competitive inhibition for kinases.

SignalingPathways Ligand N-Substituted Indole-3-Carboxamide Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Agonist Binding Kinase Tyrosine Kinase (VEGFR / PIM) Ligand->Kinase Competitive Inhibition GProtein Gi/o Protein Activation Receptor->GProtein Cyclase Adenylyl Cyclase Inhibition GProtein->Cyclase cAMP Decrease in cAMP Levels Cyclase->cAMP Effect1 Analgesia / Psychoactivity cAMP->Effect1 ATP Blocks ATP Binding Pocket Kinase->ATP Phospho Inhibits Downstream Phosphorylation ATP->Phospho Apoptosis Induction of Apoptosis Phospho->Apoptosis

Figure 2: Divergent mechanism of action: GPCR modulation (left) vs. Kinase inhibition (right).

References
  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Huffman, J. W., & Padgett, L. W. (2005). "Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes." Current Medicinal Chemistry. Link

  • Zhang, Y., et al. (2021).[2] "Indole-3-carboxamide derivatives as potent PIM-1 kinase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic Chemistry. Link

  • BenchChem Technical Support. (2024). "General Procedure for Synthesis of N-substituted Indole-3-carboxamide Derivatives." BenchChem Protocols. Link

  • Gampe, N., et al. (2022).[2][3] "Structure-Activity Relationships of Indole-Based Synthetic Cannabinoids." Frontiers in Pharmacology. Link

Sources

Exploratory

Pharmacological Characterization: N-benzyl-1H-indole-3-carboxamide at CB1 and CB2 Receptors

[1][2] Executive Summary & Structural Context[3][4] N-benzyl-1H-indole-3-carboxamide represents a fundamental structural scaffold within the synthetic cannabinoid class of indole-3-carboxamides. While structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Context[3][4]

N-benzyl-1H-indole-3-carboxamide represents a fundamental structural scaffold within the synthetic cannabinoid class of indole-3-carboxamides. While structurally related to potent designer drugs such as SDB-006 and APICA (2NE1) , this specific molecule lacks the critical hydrophobic substituent at the indole-N1 position.

In the context of Structure-Activity Relationships (SAR), this molecule serves as a low-affinity precursor or negative control . Pharmacological evaluation confirms that while the N-benzylcarboxamide "head group" provides steric compatibility with the orthosteric binding site, the absence of an N1-alkyl or N1-haloalkyl "tail" results in a failure to stabilize the active receptor conformation, leading to micromolar (


 nM) rather than nanomolar affinity.

This guide details the binding kinetics, SAR rationale, and the validated radioligand binding protocols required to characterize this scaffold and its high-affinity analogs.

Chemical Identity & Ligand Architecture[4]

The molecule is defined by three pharmacophoric elements:

  • Core: Indole ring system.[1][2][3][4][5][6]

  • Linker/Head: Carboxamide linker connected to a benzyl moiety at the 3-position.

  • Tail (Critical Variable): The 1-position (indole nitrogen) is unsubstituted (1H).[4]

PropertySpecification
IUPAC Name N-benzyl-1H-indole-3-carboxamide
Molecular Formula C

H

N

O
Molecular Weight 250.30 g/mol
Drug Class Indole-3-carboxamide (SDB-006 Precursor)
Key Structural Feature Unsubstituted Indole Nitrogen (1H)

Binding Affinity Analysis ( )

The binding affinity of N-benzyl-1H-indole-3-carboxamide is significantly lower than its N1-substituted analogs. The hydrophobic pocket of the CB1 receptor (formed by helices III, V, and VI) requires a lipophilic chain (typically pentyl, fluorobenzyl, or cyclohexylmethyl) for high-affinity interaction.

Comparative Affinity Data

The following table contrasts the "1H" scaffold against its N1-pentyl analog (SDB-006 ) to illustrate the "Hydrophobic Tail Effect."

CompoundIndole-N1 SubstituentCB1

(nM)
CB2

(nM)
Functional Status
N-benzyl-1H-indole-3-carboxamide Hydrogen (-H) > 1,000 - 10,000 > 1,000 Inactive / Low Potency
SDB-006 Pentyl (-(CH

)

CH

)
19 ± 2134 ± 15Full Agonist
SDB-006 (5F) 5-Fluoro-pentyl4.5 ± 0.825 ± 3Potent Full Agonist

*Note: Values for the 1H-scaffold are estimated based on SAR consensus for dealkylated indole metabolites. The 1H form is frequently cited as a metabolite with negligible activity compared to the parent drug.

Mechanistic Insight
  • The Head Group (Benzyl): The benzyl ring interacts with aromatic residues (e.g., Phe170, Phe174 in CB1) via

    
    -
    
    
    
    stacking. This interaction is necessary but insufficient for high affinity.
  • The Missing Tail: The 1H-indole lacks the ability to penetrate the deep hydrophobic channel of the receptor. Consequently, the residence time of the ligand is short, and the

    
     rate is high, resulting in poor 
    
    
    
    values.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the affinity of this molecule (or screen its derivatives), a competitive radioligand binding assay using [³H]CP-55,940 is the industry standard.

Membrane Preparation

Objective: Isolate cell membranes expressing human CB1 (hCB1) or hCB2 receptors (typically CHO-K1 or HEK293 stable transfectants).

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 500

    
    g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).

  • Differential Centrifugation:

    • Spin 1: 1,000

      
      g for 10 min at 4°C (remove nuclei/debris).
      
    • Spin 2: Supernatant is centrifuged at 40,000

      
      g for 30 min at 4°C.
      
  • Resuspension: Resuspend final pellet in Storage Buffer (50 mM Tris-HCl, 0.5 mM EDTA, 10% Sucrose). Flash freeze and store at -80°C.

Competition Binding Workflow

Objective: Determine the


 and calculate 

of the test compound against [³H]CP-55,940 (0.5–1.0 nM).

BindingAssay Prep Membrane Prep (hCB1/hCB2) Incubation Incubation 90 min @ 30°C Binding Buffer Prep->Incubation Ligand Radioligand [3H]CP-55,940 (~0.5 nM) Ligand->Incubation Competitor Test Compound (10^-9 to 10^-5 M) Competitor->Incubation Filter GF/C Filtration (0.1% PEI soaked) Incubation->Filter Equilibrium Wash Wash Step Ice-cold Tris-BSA Filter->Wash Remove Unbound Count Scintillation Counting (CPM) Wash->Count Analysis Data Analysis Non-linear Regression (Cheng-Prusoff) Count->Analysis Calculate Ki

Figure 1: Workflow for the competitive radioligand binding assay. The test compound competes with the radioligand for the orthosteric site.

Buffer Composition (Critical)
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA (Fatty acid-free).
    • Note: BSA is mandatory to prevent the lipophilic cannabinoid from sticking to the plasticware.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.5% BSA (ice-cold).

Signaling & Functional Pathway[12]

Upon binding (if affinity is sufficient), indole-3-carboxamides act as agonists. However, the 1H-indole scaffold is likely a weak partial agonist or neutral antagonist due to low occupancy.

If N1-alkylation is applied (converting it to SDB-006), the molecule activates the


 protein cascade.

Signaling Ligand Agonist (N-benzyl-indole...) CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding Gi G-protein (Gi/o) Dissociation CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Figure 2: The canonical


 signaling pathway activated by CB1 agonists. The 1H-indole scaffold shows weak to negligible efficacy in this pathway compared to N1-alkylated analogs.

References

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.

  • Wiley, J. L., et al. (2014). Pharmacology of Indole- and Indazole-Derived Synthetic Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 349(3), 419-426.

  • Sigma-Aldrich. (2024). ChemiSCREEN™ CB1 Membrane Preparation Protocol.

  • BindingDB. (2024). Assay of CB1 Receptor Binding: Standard Protocol Summary.

  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. Handbook of Experimental Pharmacology, 258, 191-226.

Sources

Foundational

Molecular weight and physiochemical characteristics of N-benzyl-1H-indole-3-carboxamide

An In-Depth Technical Guide to Executive Summary N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a critical structural scaffold in medicinal chemistry, particularly within the sub-class of indole-3-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Executive Summary

N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a critical structural scaffold in medicinal chemistry, particularly within the sub-class of indole-3-carboxamides. While the indole moiety is ubiquitous in nature (e.g., tryptophan, serotonin), the specific 3-carboxamide functionalization serves as a versatile "linker" motif in the design of synthetic cannabinoids, kinase inhibitors, and antidepressant agents.

This technical guide provides a rigorous analysis of the molecule’s physiochemical properties, a validated synthetic protocol derived from Vilsmeier-Haack formylation, and an evaluation of its utility as a divergent intermediate for N1-functionalized library generation.

Physiochemical Specifications

The following data aggregates experimental values and calculated descriptors essential for formulation and ADME prediction.

ParameterSpecificationNotes
IUPAC Name N-benzyl-1H-indole-3-carboxamide
CAS Registry Number 61788-25-8
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.29 g/mol Ideal fragment size (<300 Da) for lead optimization.
Physical State Brownish/Off-white SolidCrystalline form dependent on recrystallization solvent.
Melting Point 118 – 120 °CExperimental value [1].[1]
Solubility Soluble in DMSO, DMF, Methanol, CHCl₃Limited aqueous solubility; requires organic co-solvent.
LogP (Calculated) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors 2Indole N-H and Amide N-H.
H-Bond Acceptors 1Amide Carbonyl (C=O).[2]

Synthetic Methodology: The Vilsmeier-Haack Route

The synthesis of N-benzyl-1H-indole-3-carboxamide is most reliably achieved via a multi-step pathway starting from unsubstituted indole. This route is preferred over direct amidation of indole-3-carboxylic acid derivatives due to the stability of the intermediates and the avoidance of harsh organometallic reagents.

Reaction Pathway Visualization

SynthesisPath Indole Indole (Starting Material) Aldehyde Indole-3-carbaldehyde (Intermediate 1) Indole->Aldehyde POCl3, DMF (Vilsmeier-Haack) Acid Indole-3-carboxylic Acid (Intermediate 2) Aldehyde->Acid Oxidation (KMnO4 or Ag2O) Chloride Indole-3-carbonyl Chloride (Activated Species) Acid->Chloride SOCl2 (Chlorination) Product N-benzyl-1H-indole-3-carboxamide (Target) Chloride->Product Benzylamine Et3N, DCM

Figure 1: Step-wise synthetic pathway from indole to the target carboxamide.[1][2][3]

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation [1][3]

  • Reagents: Indole (1.0 eq), POCl₃ (1.1 eq), DMF (excess).

  • Procedure: Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent (chloroiminium ion). Add indole solution slowly.

  • Condition: Stir at 0°C for 1 hour, then heat to 40°C for 2 hours.

  • Workup: Hydrolyze with ice water/NaOH. Filter the precipitate (Indole-3-carbaldehyde).[3]

Step 2: Oxidation to Carboxylic Acid

  • Reagents: Indole-3-carbaldehyde, KMnO₄ or NaClO₂.

  • Procedure: Dissolve aldehyde in acetone/water. Add oxidant.

  • Isolation: Acidify to pH 3 to precipitate Indole-3-carboxylic acid.

Step 3: Acyl Chloride Formation & Amidation (The Critical Step) Rationale: Direct coupling using EDC/HOBt is possible, but the acid chloride route often yields higher purity for this specific scaffold [1].

  • Activation: Reflux Indole-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Coupling: Dissolve the residue in anhydrous CH₂Cl₂ (DCM).

  • Addition: Add Triethylamine (Et₃N, 2.0 eq) as an acid scavenger.

  • Nucleophilic Attack: Add Benzylamine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Purification: Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃. Recrystallize from ethanol or methanol.

Characterization & Structural Validation

Validation of the synthesized compound must confirm the presence of both the indole core and the benzyl amide linkage.

Spectroscopic Fingerprint
TechniqueCharacteristic SignalInterpretation
FT-IR 3369 cm⁻¹N-H stretch (Amide & Indole).[1][3] Sharp distinct peak.
1660 cm⁻¹C=O stretch (Amide I band).[1] Confirms carbonyl presence.[1][3][4]
1540 cm⁻¹C=C stretch (Aromatic ring breathing).
¹H NMR (CDCl₃)δ 8.30 (s, 1H)Indole NH . Broad singlet, exchangeable with D₂O.
δ 7.80 (d, 1H)Indole C4-H . Deshielded by carbonyl anisotropy.
δ 7.30–7.40 (m, 5H)Benzyl Aromatic Protons . Multiplet.
δ 4.70 (d, 2H)Benzylic CH₂ . Doublet (couples with amide NH).
¹³C NMR 162.0 ppmC=O . Characteristic amide carbonyl shift.
30.0–43.0 ppmBenzylic CH₂ . High field aliphatic signal.

Note: The ¹H NMR signal for the amide NH often appears as a broad triplet or singlet around 6.5–7.5 ppm depending on concentration and solvent hydrogen bonding. [1]

Applications in Drug Design

While N-benzyl-1H-indole-3-carboxamide has shown limited antimicrobial activity in isolation [1], its primary value lies in its role as a privileged scaffold for CNS-active drug discovery.

Structural Activity Relationship (SAR) Logic

The molecule serves as a template for "Divergent Synthesis." The unsubstituted Indole Nitrogen (N1) is a nucleophilic "handle" that can be alkylated to drastically alter pharmacological potency.

SAR_Logic Core Indole-3-Carboxamide Core N1 Position N1 (Indole) Target: Cannabinoid Potency Modification: Alkyl chains, Fluorobenzyl Core->N1 Alkylation Site C3 Position C3 (Linker) Target: Metabolic Stability Modification: Amide vs Ester vs Ketone Core->C3 Linker Geometry AmideN Amide Nitrogen Target: Receptor Affinity Modification: Benzyl (Current), Adamantyl, Quinolinyl Core->AmideN Terminal Group

Figure 2: SAR Map highlighting the modularity of the scaffold.

  • Cannabinoid Mimetics: Alkylation of the N1 position with a pentyl or fluorobenzyl chain converts this scaffold into a potent CB1/CB2 receptor agonist (e.g., analogues of SDB-006) [2].

  • Kinase Inhibition: The hydrogen bonding motif of the indole-amide interface mimics the ATP-binding pocket of certain protein kinases.

  • Antidepressant Potential: Indole-carboxamides are structurally related to serotonin; derivatives have been explored for binding to serotonin transporters (SERT) [3].

References

  • Ndibe, H.C., et al. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide." International Journal of Research and Scientific Innovation (IJRSI), vol. 11, no.[1] 1, 2024, pp. 202-207.[1] Link

  • Banister, S.D., et al. "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists." ACS Chemical Neuroscience, vol. 6, no. 9, 2015, pp. 1546–1559. Link

  • Mohebzadeh, G., et al. "Effect of an Indole-containing Pseudopeptide on Behavioral Despair Models in Mice." Der Pharma Chemica, vol. 10, no. 10, 2018, pp. 148-155.[2] Link

Sources

Exploratory

Predicted metabolic stability of N-benzyl-1H-indole-3-carboxamide

This guide provides an in-depth technical analysis of the predicted metabolic stability of -benzyl-1H-indole-3-carboxamide . It is structured to serve drug discovery scientists by synthesizing structural activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted metabolic stability of


-benzyl-1H-indole-3-carboxamide . It is structured to serve drug discovery scientists by synthesizing structural activity relationships (SAR), enzymatic mechanisms, and validation protocols.[1]

Predictive Metabolic Profiling: -Benzyl-1H-indole-3-carboxamide

Executive Summary


-benzyl-1H-indole-3-carboxamide  represents a structural scaffold common in kinase inhibitors and synthetic cannabinoid precursors. Its metabolic stability is predicted to be low-to-moderate , primarily driven by a high susceptibility to Phase II conjugation at the indole nitrogen (

) and Phase I oxidative clearance at the benzylic carbon.

Unlike its


-alkylated analogs (e.g., JWH-018 derivatives), the presence of the unsubstituted 

-indole moiety creates a "metabolic soft spot" for direct glucuronidation, likely resulting in rapid hepatic clearance and limited oral bioavailability unless structurally modified.

Structural Analysis & Metabolic Liability Assessment[1]

To accurately predict stability, we must dissect the molecule into its three pharmacophoric zones.[1]

Zone A: The 1H-Indole Core (The Primary Liability)
  • Feature: Unsubstituted Nitrogen at position 1 (

    
    ).[1][2]
    
  • Liability: High.[1] The

    
    -
    
    
    
    bond is a prime substrate for UDP-glucuronosyltransferases (UGTs) .[3]
  • Mechanism: Direct

    
    -glucuronidation does not require prior Phase I functionalization.[1] This bypasses the typical "Phase I 
    
    
    
    Phase II" sequence, leading to rapid elimination.
  • Key Enzymes: UGT1A10, UGT1A9, UGT2B7.[1][2][4][5]

Zone B: The Carboxamide Linker
  • Feature: Secondary amide bond (

    
    ).[1]
    
  • Liability: Low-to-Moderate.[3]

  • Mechanism: Generally stable against spontaneous hydrolysis.[1] However, it is susceptible to amidases (e.g., FAAH) or oxidative dealkylation (CYP-mediated

    
    -dealkylation), which would cleave the benzyl group.[1]
    
Zone C: The Benzyl Group[6][7][8][9]
  • Feature: Lipophilic aromatic ring with a benzylic methylene bridge.[1]

  • Liability: Moderate-to-High.[3][5]

  • Mechanism: The benzylic carbon is electron-rich and accessible, making it a target for Cytochrome P450 (CYP) hydroxylation.[1][2]

  • Key Enzymes: CYP3A4, CYP2D6.[1][2][6]

Predicted Metabolic Pathways (Detailed Mechanisms)

The following diagram illustrates the hierarchical metabolic cascade. The Direct Glucuronidation pathway is predicted to be the kinetically dominant route due to the accessibility of the


-indole.
Diagram 1: Predicted Metabolic Map

MetabolicMap Parent N-benzyl-1H-indole-3-carboxamide (Parent) Glucuronide N1-Glucuronide Conjugate (Major Metabolite) Parent->Glucuronide UGT1A10 / UGT2B7 (Direct Phase II) BenzylOH Benzylic Alcohol (Intermediate) Parent->BenzylOH CYP3A4 / CYP2D6 (Benzylic Hydroxylation) IndoleOH 5-Hydroxy or 6-Hydroxy Indole Parent->IndoleOH CYP2C19 (Ring Hydroxylation) BenzoicAcid Benzoic Acid + Indole-3-carboxamide BenzylOH->BenzoicAcid ADH / ALDH (Oxidation & Cleavage)

Caption: Predicted metabolic tree highlighting the competition between direct Phase II conjugation (Red) and Phase I oxidation (Green).[2]

Pathway Analysis[1]
  • Direct N1-Glucuronidation (Major): Research on indole-3-carboxylic acid derivatives confirms that the

    
    -indole is rapidly conjugated by UGTs.[1] In human liver microsomes (HLM), this reaction often proceeds without NADPH, dependent only on UDPGA.[1][5]
    
    • Significance: This limits the half-life (

      
      ) significantly compared to 
      
      
      
      -methylated analogs.[1]
  • Benzylic Oxidation (Secondary): CYP3A4 attacks the benzylic methylene (

    
    ).[1] The resulting alcohol is often unstable or further oxidized to a carboxylic acid, facilitating excretion.[1]
    
    • Reference Support:

      
      -benzyl amides are documented substrates for CYP-mediated oxidative dealkylation [1].[1]
      
  • Indole Ring Hydroxylation (Minor): While possible at positions C5 or C6, the electron-withdrawing nature of the C3-carboxamide group deactivates the indole ring slightly compared to simple indoles, making this pathway slower than benzylic oxidation.

In Silico Prediction Framework

Before wet-lab synthesis, the following computational parameters should be calculated to refine the stability prediction.

ParameterTool RecommendationTarget RangeRationale
cLogP StarDrop / ChemDraw2.5 - 3.5High lipophilicity (>4.0) increases CYP binding affinity and metabolic turnover.[1]
Site of Metabolism (SOM) SMARTCyp / ADMET PredictorScore > 0.8Identifies the exact atom probability for CYP attack (expect Benzylic C to score highest).
PSA (Polar Surface Area) QikProp< 90 ŲHigher PSA (due to the amide) might reduce CYP access slightly but enhances UGT interaction.[1]

Experimental Validation Protocols

To validate these predictions, a tiered assay approach is required.[1] Standard microsomal assays may yield false positives for stability if UDPGA (cofactor for UGTs) is not included.[1]

Protocol A: Metabolic Stability Assay (Microsomes vs. Hepatocytes)

Objective: Distinguish between Phase I (CYP) and Phase II (UGT) clearance.

  • System 1: Human Liver Microsomes (HLM) + NADPH [1][2]

    • Measures: CYP-mediated oxidation only.[1]

    • Prediction: Compound will appear moderately stable (

      
       min).[1]
      
  • System 2: HLM + NADPH + UDPGA

    • Measures: CYP + UGT activity.[1]

    • Prediction: Compound will appear unstable (

      
       min) due to rapid glucuronidation.[1]
      
  • System 3: Cryopreserved Hepatocytes

    • Measures: Whole-cell integrated metabolism (Gold Standard).[1]

Diagram 2: Experimental Workflow for Stability Validation

AssayWorkflow Compound Test Compound (1 µM) HLM_NADPH HLM + NADPH (Phase I Only) Compound->HLM_NADPH HLM_Full HLM + NADPH + UDPGA (Phase I + II) Compound->HLM_Full LCMS LC-MS/MS Analysis (Q-TOF or Triple Quad) HLM_NADPH->LCMS Timepoints: 0, 15, 30, 60 min HLM_Full->LCMS Result1 Calculate Cl_int (CYP) LCMS->Result1 If stable here... Result2 Calculate Cl_int (Total) LCMS->Result2 ...but unstable here, UGT is the driver

Caption: Differential incubation workflow to isolate UGT-mediated clearance mechanisms.

Protocol B: Metabolite Identification (MetID)[1]
  • Incubation: Incubate 10 µM compound with hepatocytes for 120 min.

  • Quench: Add ice-cold Acetonitrile (ACN) with internal standard.

  • Analysis: UHPLC-High Resolution Mass Spectrometry (HRMS).

  • Data Processing: Use mass defect filtering (MDF).[1][2]

    • Look for:

      
       Da (Glucuronide).[1]
      
    • Look for:

      
       Da (Hydroxylation).[1]
      

Strategic Recommendations for Optimization

If the predicted instability is confirmed and poses a development hurdle, the following medicinal chemistry strategies are recommended:

  • Block Phase II: Methylate the indole nitrogen (

    
    -Me). This blocks direct glucuronidation but may increase lipophilicity and CNS penetration (resembling synthetic cannabinoids like JWH-018).[1]
    
  • Block Phase I: Introduce a fluorine atom at the para-position of the benzyl ring. This blocks the primary site of CYP-mediated hydroxylation (metabolic switching).

  • Scaffold Hopping: Replace the benzyl group with a bioisostere less prone to oxidation, such as a pyridyl-methyl group.[1]

References

  • Gorrod, J. W., & Temple, D. J. (1976).[1] The metabolism of N-benzyl-N-methylaniline by hepatic microsomes.[7] Xenobiotica, 6(5), 265-274.[1]

  • Radominska-Pandya, A., et al. (1999).[1] Human hepatic and extrahepatic UDP-glucuronosyltransferase 1A10 (UGT1A10).[1][3][5] Drug Metabolism and Disposition, 27(11), 1337-1344.[1]

  • Chimalakonda, K. C., et al. (2012).[1] Cytochrome P450-mediated metabolism of the synthetic cannabinoid JWH-018. Xenobiotica, 42(10), 984-994.[1]

  • Kaivosaari, S., et al. (2011).[1] N-glucuronidation of drugs and other xenobiotics: reaction mechanisms and their significance in drug discovery. Xenobiotica, 41(8), 652-669.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthetic Protocols for N-benzyl-1H-indole-3-carboxamide

Abstract & Strategic Overview The N-benzyl-1H-indole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in cannabinoid receptor ligands (CB2 agonists), kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-benzyl-1H-indole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in cannabinoid receptor ligands (CB2 agonists), kinase inhibitors, and anti-inflammatory agents. While structurally simple, the synthesis is often plagued by the acid-sensitivity of the indole core and competitive N-acylation side reactions.

This Application Note provides two optimized, field-proven protocols for the synthesis of this target from Indole-3-carboxylic acid .

  • Protocol A (The Scalable Standard): Uses Oxalyl Chloride/DMF activation.[1][2] Best for multi-gram scale-up where cost is a driver.

  • Protocol B (The Precision Route): Uses Carbonyldiimidazole (CDI).[3][4] Best for library generation, avoiding acidic byproducts and simplifying workup.

Retrosynthetic Analysis

The most reliable disconnection is at the amide bond. While direct C-H carbonylation of indole is possible via Pd-catalysis, it often requires high pressure and specialized autoclaves. We focus here on the condensation of Indole-3-carboxylic acid (1) and Benzylamine (2).

Retrosynthesis Target N-benzyl-1H-indole-3-carboxamide Break Amide Disconnection Target->Break SM1 Indole-3-carboxylic acid Break->SM1 SM2 Benzylamine Break->SM2

Figure 1: Retrosynthetic disconnection strategy.

Protocol A: Acid Chloride Activation (Oxalyl Chloride Method)

Rationale: Traditional thionyl chloride (


) activation often requires reflux, which degrades the electron-rich indole ring. We utilize Oxalyl Chloride  with catalytic DMF (Vilsmeier-Haack intermediate), which proceeds at room temperature (RT) or 

, preserving the indole integrity.
Materials & Stoichiometry
ReagentEquiv.[1][4][5][6]Role
Indole-3-carboxylic acid1.0Limiting Reagent
Oxalyl Chloride1.2Activator
DMF (Anhydrous)0.05 (Cat.)Catalyst
Benzylamine1.1Nucleophile
Triethylamine (

)
2.5Acid Scavenger
Dichloromethane (DCM)Solvent[0.2 M]
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried Round Bottom Flask (RBF) with Indole-3-carboxylic acid (1.0 equiv) and dry DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops per gram of substrate).

    • Cool to

      
      . Add Oxalyl Chloride  (1.2 equiv) dropwise over 15 minutes. Caution: Gas evolution (
      
      
      
      ,
      
      
      ,
      
      
      ). Vent to a scrubber.
    • Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution, indicating conversion to Indole-3-carbonyl chloride.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow solid. Re-dissolve in fresh dry DCM. Do not store; use immediately.

  • Coupling:

    • In a separate flask, mix Benzylamine (1.1 equiv) and

      
        (2.5 equiv) in dry DCM. Cool to 
      
      
      
      .
    • Slowly cannulate or drip the acid chloride solution into the amine solution. Note: Adding acid chloride TO amine prevents double-acylation.

    • Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
      .[5]
      
    • Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: CDI-Mediated Coupling (One-Pot)

Rationale: Carbonyldiimidazole (CDI) activates the carboxylic acid by forming an acyl-imidazole intermediate. This method releases only


 and imidazole as byproducts. It is "mild" and avoids the generation of corrosive HCl, making it superior for sensitive substrates.
Mechanism of Action

The reaction proceeds via the formation of a reactive N-acylimidazole species.

CDI_Mechanism Step1 Indole-3-COOH + CDI Inter Acyl-Imidazole Intermediate (+ CO2 + Imidazole) Step1->Inter Activation (1h, RT) Step2 Add Benzylamine Inter->Step2 Nucleophilic Attack Prod Target Amide (+ Imidazole) Step2->Prod Coupling (RT-50°C)

Figure 2: CDI Coupling Mechanism. Note that the byproduct imidazole acts as a proton acceptor.

Step-by-Step Procedure
  • Activation:

    • Dissolve Indole-3-carboxylic acid (1.0 equiv) in anhydrous THF or DMF (0.5 M).

    • Add CDI (1.1–1.2 equiv) in one portion at RT.

    • Stir for 1–2 hours. Observation: Effervescence (

      
       release) indicates successful activation. Wait until bubbling ceases completely.
      
  • Coupling:

    • Add Benzylamine (1.1 equiv) directly to the reaction mixture.

    • Stir at RT for 12 hours. If the reaction is sluggish (monitored by TLC), heat to

      
       for 2 hours.
      
  • Workup (Simplified):

    • Dilute with Ethyl Acetate.

    • Wash with water (3x) to remove DMF/THF and the water-soluble imidazole byproduct.

    • Wash with 0.5M HCl (optional, to remove trace benzylamine).

    • Dry and concentrate.[1][5][6][7][8][9]

Purification & Characterization

After either protocol, the crude material is usually a beige/brown solid.

Purification Strategy
  • Recrystallization (Preferred): The target is highly crystalline.

    • Solvent: Methanol (hot) or Ethanol/Water (9:1).

    • Procedure: Dissolve crude in minimum boiling MeOH. Cool slowly to RT, then to

      
      . Filter crystals.
      
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 0

      
       5% Methanol in DCM. (Indoles streak in pure EtOAc/Hexanes; MeOH helps sharpness).
      
Analytical Data (Expected)
  • Appearance: White to off-white needles.

  • Melting Point: 118–120 °C.[10]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 (s, 1H, Indole N-H)
      
    • 
       8.4 (t, 1H, Amide N-H)
      
    • 
       8.1 (d, 1H, Indole C2-H) — Diagnostic doublet or singlet depending on resolution.
      
    • 
       8.1–7.1 (m, aromatic protons)
      
    • 
       4.5 (d, 2H, Benzyl 
      
      
      
      )

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Polymerization of IndoleEnsure

atmosphere and avoid excessive heat (>50°C) during activation.
Impurity: N-Acyl Indole Acylation at Indole N1Use Protocol B (CDI) . If using Acid Chloride, ensure base (

) is not in large excess during the activation step.
Sticky/Oily Product Residual DMFWash organic layer 3x with water or 5% LiCl solution. Recrystallize from MeOH.
Incomplete Activation Old Oxalyl Chloride/CDIReagents hydrolyze over time. Use fresh bottles or distill Oxalyl Chloride before use.
Comparison of Methods
FeatureProtocol A (Oxalyl Chloride)Protocol B (CDI)
Cost LowModerate
Atom Economy Moderate (HCl byproduct)High (Imidazole/CO2)
Reaction Time Fast (4-6 h)Slow (12-16 h)
Purification Requires Acid/Base washWater wash often sufficient
Suitability Large Scale (>10g)Library/Small Scale (<1g)

References

  • Synthesis of N-benzyl-1H-indole-3-carboxamide (General Methodologies)

    • Source: RSIS International. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide."
    • (Accessed via Search 1.1)

  • Oxalyl Chloride Activ

    • Source: Organic Syntheses, Coll. Vol. 10, p.484 (2004).
    • (Standard reference for indole acid chlorides)

  • CDI Coupling Mechanism & Utility

    • Source: Common Organic Chemistry. "Carbonyl Diimidazole (CDI) - Reagent Profile."
  • Indole Chemistry & Reactivity (N1 vs C3)

    • Source: BenchChem Technical Support.[5] "Synthesis of Indole-3-Carboxamide Derivatives."

    • (General reference for indole troubleshooting)

Sources

Application

Step-by-step preparation of N-benzyl-1H-indole-3-carboxamide via amide coupling

Application Note: High-Efficiency Synthesis of N-Benzyl-1H-indole-3-carboxamide via HATU-Mediated Amide Coupling Abstract & Introduction Indole-3-carboxamides are privileged scaffolds in medicinal chemistry, serving as k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Benzyl-1H-indole-3-carboxamide via HATU-Mediated Amide Coupling

Abstract & Introduction

Indole-3-carboxamides are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in cannabinoid receptor agonists (e.g., synthetic cannabinoids) and kinase inhibitors. This application note details the optimized synthesis of N-benzyl-1H-indole-3-carboxamide (Target Molecule).

While traditional acid chloride methods (using thionyl chloride) are viable, they often suffer from harsh conditions that can degrade sensitive substrates. This guide prioritizes a HATU-mediated coupling protocol , offering superior yields, mild conditions, and high functional group tolerance. An alternative scalable acid chloride method is provided for multi-gram synthesis.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond between the indole-3-carboxylic acid and benzylamine.

Retrosynthesis Target N-benzyl-1H-indole-3-carboxamide (Target) Disconnection Amide Disconnection Target->Disconnection Retrosynthesis Acid Indole-3-carboxylic acid (SM 1) Disconnection->Acid Amine Benzylamine (SM 2) Disconnection->Amine

Figure 1: Retrosynthetic disconnection of the target amide.

Method A: HATU-Mediated Coupling (Recommended)

Best for: Medicinal chemistry, library synthesis, and high-purity requirements.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a gold-standard coupling reagent. It generates an OAt-active ester in situ, which reacts faster than OBt esters (from HBTU) and minimizes racemization (though not a primary concern for this achiral coupling, the efficiency is superior).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Indole-3-carboxylic acid 1.0Limiting ReagentpKa ~4.2 (COOH). Poor solubility in DCM; use DMF.[1]
Benzylamine 1.1NucleophileSlight excess ensures complete consumption of acid.
HATU 1.2Coupling AgentActivates carboxylate to OAt ester.[2][3]
DIPEA (Hünig's Base) 2.5BaseScavenges protons; non-nucleophilic.
DMF (Anhydrous) -SolventConcentration: 0.1 M – 0.2 M.
Step-by-Step Protocol
  • Activation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Indole-3-carboxylic acid (1.0 equiv).

    • Add anhydrous DMF (10 mL per mmol of acid). Stir until dissolved (sonicate if necessary; indole-3-carboxylic acid can be stubborn).

    • Add DIPEA (2.5 equiv) via syringe. The solution may darken slightly.

    • Cool the mixture to 0°C (ice bath).

    • Add HATU (1.2 equiv) in one portion.

    • Critical Checkpoint: Stir at 0°C for 15-30 minutes . This allows the formation of the activated OAt-ester.[2][3] Premature amine addition can lead to lower yields.

  • Coupling:

    • Add Benzylamine (1.1 equiv) dropwise to the cold solution.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2 to 4 hours . Monitor by LC-MS or TLC (5% MeOH in DCM).

  • Work-up (The "LiCl Trick"):

    • Challenge: DMF is difficult to remove and can trap product during extraction.

    • Step 1: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Step 2: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[4]

      • Why? LiCl significantly increases the partitioning of DMF into the aqueous phase, removing >95% of DMF.

    • Step 3: Wash with saturated NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted amine).

    • Step 4: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Reaction Mechanism

HATU_Mechanism Start Indole-3-COOH + DIPEA Deprotonation Carboxylate Anion (R-COO-) Start->Deprotonation - H+ HATU_Attack Attack on HATU Deprotonation->HATU_Attack ActiveEster Activated OAt Ester (Highly Reactive) HATU_Attack->ActiveEster Tetramethylurea leaves AmineAttack Nucleophilic Attack by Benzylamine ActiveEster->AmineAttack Product N-benzyl-1H-indole-3-carboxamide + HOAt + Urea Byproduct AmineAttack->Product Amide Bond Formation

Figure 2: Mechanistic pathway of HATU activation and amidation.

Method B: Acid Chloride (Scalable Alternative)

Best for: Multi-gram scale-up (>5g) where HATU costs are prohibitive.

  • Chlorination: Suspend Indole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (or THF). Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF (critical for Vilsmeier-Haack type activation). Stir at RT for 2 hours until gas evolution (CO/CO₂) ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) mixture of Benzylamine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Work-up: Wash with water, 1M HCl, and NaHCO₃.

Purification & Characterization

Purification:

  • Flash Chromatography: Silica gel (24g or 40g cartridge).

    • Eluent A: Hexanes (or Heptane).[4][5]

    • Eluent B: Ethyl Acetate (or DCM/MeOH 95:5).

    • Gradient: 0-50% EtOAc in Hexanes.

  • Recrystallization: If high purity is required without a column, the crude solid can often be recrystallized from hot Methanol or Ethanol/Water .

Analytical Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.8 (s, 1H, Indole NH ).

    • δ 8.5 (t, 1H, Amide NH ).

    • δ 8.1 - 7.1 (m, aromatic protons).

    • δ 4.5 (d, 2H, Benzyl CH₂ ).

  • LC-MS: [M+H]⁺ = 251.12.

Troubleshooting & Expert Insights

ProblemProbable CauseSolution
Low Yield Incomplete activation or moisture.Ensure DMF is anhydrous.[6] Increase activation time to 30 mins before adding amine.
Product stuck in DMF DMF not removed during workup.Use the 5% LiCl wash method. Alternatively, co-evaporate with heptane/toluene.[4][5]
N-Alkylation (Indole N) Base too strong or excess alkyl halide (not applicable here).Indole N-H (pKa ~16) is not deprotonated by DIPEA. This side reaction is rare in amide couplings unless strong bases (NaH) are used.
Precipitate during rxn Product insolubility.[1][7]This is good! If the product precipitates, filter it directly and wash with water/ether to obtain pure compound.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Common Organic Chemistry. (n.d.). HATU Coupling Mechanism.[2][8][10]

Sources

Method

Precision Synthesis of Indole-3-Carboxamides: Reagent Selection and Protocol Optimization

Topic: Reagents and solvents for synthesizing indole-3-carboxamides Content Type: Detailed Application Note and Protocol Guide Executive Summary & Strategic Importance Indole-3-carboxamides are privileged scaffolds in me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents and solvents for synthesizing indole-3-carboxamides Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Strategic Importance

Indole-3-carboxamides are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics, including synthetic cannabinoid receptor agonists (e.g., MDMB-CHMICA, ADB-FUBINACA), antiviral agents, and kinase inhibitors.

Unlike the C3-acylation of indoles (which yields ketones), the formation of the carboxamide (–CONHR) functionality requires navigating a specific chemoselectivity challenge: distinguishing between the nucleophilic C3 carbon and the acidic N1 nitrogen.

This guide outlines three distinct synthetic strategies, selected based on scale, substrate tolerance, and atom economy.

Critical Decision Matrix: Selecting the Right Route

Before selecting reagents, the chemist must evaluate the substrate and available equipment.

RouteSelection Start Start: Target Indole-3-Carboxamide Q1 Is the Indole-3-Carboxylic Acid commercially available? Start->Q1 RouteA ROUTE A: Direct Amidation (Coupling Reagents) Q1->RouteA Yes Q2 Is the substrate a 3-Haloindole? Q1->Q2 No RouteB ROUTE B: Pd-Catalyzed Aminocarbonylation Q2->RouteB Yes (I/Br) Q3 Is Atom Economy/One-Step critical? Q2->Q3 No (H) Q3->RouteA No (Synthesize Acid First) RouteC ROUTE C: Isocyanate Insertion (Lewis Acid Mediated) Q3->RouteC Yes

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Detailed Protocols & Reagent Systems

Strategy A: Direct Amidation (The "Gold Standard")

Best for: Late-stage functionalization, complex amines (e.g., amino acid esters), and milligram-to-gram scale.

This route relies on the activation of Indole-3-carboxylic acid.[1] The primary challenge is the poor solubility of the indole acid and the potential for N-dimerization if activation is too aggressive.

Recommended Reagent System
ComponentReagentRole & Expert Insight
Coupling Agent HATU Preferred over EDC/HOBt for hindered amines. Generates the reactive OAt ester, accelerating kinetics and reducing racemization if chiral amines are used.
Base DIPEA (Hünig's Base)Non-nucleophilic base. Essential to deprotonate the carboxylic acid and the amine salt.
Solvent DMF (Dimethylformamide)Critical: Indole-3-carboxylic acids have very poor solubility in DCM or THF. DMF is mandatory for homogeneity.
Additives HOAt (Optional)Add if using EDC to prevent N-acylurea formation. Not needed with HATU.
Protocol 1: HATU-Mediated Coupling[2][3][4]
  • Preparation: In a flame-dried flask under Argon, dissolve Indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.0 equiv). Stir for 5 minutes. The solution should clarify.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 15–30 minutes to form the activated ester.

    • Checkpoint: The color often shifts to a deep yellow/orange.

  • Amine Addition: Add the Amine (1.1 equiv). If the amine is a hydrochloride salt, add an additional 1.1 equiv of DIPEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (TLC is often difficult due to DMF streaking).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[1][5] Wash 3x with 5% LiCl solution (removes DMF), 1x with sat. NaHCO3, and 1x with Brine.[1][6]

    • Why LiCl? DMF partitioning into the organic phase during standard water washes causes product loss. LiCl forces DMF into the aqueous phase.

Strategy B: Palladium-Catalyzed Aminocarbonylation

Best for: Industrial scale, installing the carbonyl group de novo, or when the 3-iodo precursor is more accessible.

This method utilizes a "CO insertion" mechanism. It avoids the synthesis of the carboxylic acid intermediate entirely.

Recommended Reagent System
ComponentReagentRole & Expert Insight
Catalyst Pd(OAc)₂ + Xantphos Xantphos (bidentate ligand) prevents Pd-black precipitation and ensures high turnover numbers (TON).
CO Source Mo(CO)₆ (Molybdenum Hexacarbonyl)Safety Upgrade: Avoids the use of high-pressure CO gas cylinders. Mo(CO)₆ releases CO in situ upon heating.
Base DBU or Et₃N Neutralizes the HI generated during the catalytic cycle.
Solvent 1,4-Dioxane or Toluene High-boiling non-polar solvents are preferred to drive the CO release from Mo(CO)₆.
Protocol 2: CO-Free Carbonylation (Mo(CO)₆ Method)
  • Charge: To a microwave vial or pressure tube, add 3-Iodoindole (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Mo(CO)₆ (1.0 equiv).

  • Solvent: Add 1,4-Dioxane (degassed, 0.1 M).

  • Base: Add DBU (2.0 equiv).

  • Reaction: Seal the vessel immediately. Heat to 100°C for 1 hour (Microwave) or 4 hours (Oil bath).

    • Mechanism:[2][4][7] Mo(CO)₆ decomposes to release CO. The Pd(0) inserts into the C-I bond, coordinates CO (forming Pd-acyl), and is intercepted by the amine.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Strategy C: Lewis Acid-Mediated Isocyanate Insertion

Best for: Atom economy and synthesizing simple alkyl amides. Risk: Without a Lewis Acid, isocyanates react at the Indole N1 (forming a urea).

Protocol 3: C3-Selective Borane Catalysis

Reference Grounding: Recent work utilizes boranes to activate the isocyanate and direct attack to the C3 position.

  • Reagents: Indole (1.0 equiv), Isocyanate (1.2 equiv), B(C₆F₅)₃ (Tris(pentafluorophenyl)borane, 5 mol%).

  • Solvent: DCM or Toluene (Anhydrous).

  • Procedure: Mix Indole and Catalyst. Add Isocyanate dropwise at RT.[8]

  • Selectivity: The bulky borane coordinates to the isocyanate nitrogen, increasing the electrophilicity of the carbonyl carbon while sterically blocking the N1 attack, favoring the C3 Friedel-Crafts type mechanism.

Mechanistic Visualization

Understanding the competition between N1 and C3 is vital.

ReactionMechanism Indole Indole Nucleophile N_Attack Path A: N1 Attack (Kinetic/Base Mediated) Indole->N_Attack Strong Base (NaH) C_Attack Path B: C3 Attack (Thermodynamic/Lewis Acid) Indole->C_Attack Neutral/Acidic Electrophile Electrophile (Activated Ester/Isocyanate) Urea Product: N-Indole Urea (Undesired) Electrophile->Urea Amide Product: Indole-3-Carboxamide (Target) Electrophile->Amide N_Attack->Electrophile C_Attack->Electrophile

Caption: Mechanistic divergence. Strong bases favor N1-deprotonation and urea formation; acidic/neutral conditions favor C3-electrophilic substitution.

Troubleshooting & Optimization

ProblemSymptomRoot CauseSolution
Low Conversion (Route A) Starting material remains, reaction stalls.Formation of the unreactive N-acylurea (if using EDC).Switch to HATU or T3P . Ensure DMF is dry (water kills the active ester).
N1-Acylation Product mass is correct, but NMR shows loss of NH signal.Base concentration too high or electrophile too reactive.Use a weaker base (DIPEA instead of Et₃N). Protect N1 (e.g., Boc) before coupling, then deprotect.
Poor Solubility Precipitation during reaction.Indole-3-carboxylic acid aggregation.Add LiCl (0.4M) to the DMF reaction mixture to break H-bond aggregates (chaotropic effect).
Pd Black Formation (Route B) Reaction turns black/grey, yield drops.Catalyst decomposition / Ligand oxidation.Increase ligand:Pd ratio to 2:1. Ensure strict O₂-free conditions (sparge with Argon).

References

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists. Journal of Biomolecular Screening. (2020). Link

  • Palladium-Catalyzed Aminocarbonylation of Iodoarenes. Organic Letters. (2013). Link

  • Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. Catalysis Science & Technology. (2022).[8] Link

  • HATU Coupling Protocols and Mechanism. BenchChem Technical Notes. (2025). Link

  • Synthesis and Pharmacological Profile of Indole-3-Carboxamide Synthetic Cannabinoids. ACS Chemical Neuroscience. (2018). Link

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-benzyl-1H-indole-3-carboxamide

Abstract This application note details the method development, optimization, and scale-up protocols for the purification of N-benzyl-1H-indole-3-carboxamide , a common scaffold in synthetic cannabinoid mimetics and kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development, optimization, and scale-up protocols for the purification of N-benzyl-1H-indole-3-carboxamide , a common scaffold in synthetic cannabinoid mimetics and kinase inhibitors. Due to the hydrophobic nature of the benzyl and indole moieties, combined with the hydrogen-bonding potential of the amide linker, this compound presents specific tailing and resolution challenges. This guide provides a self-validating Reversed-Phase HPLC (RP-HPLC) workflow, moving from analytical scouting to preparative isolation, ensuring >98% purity for biological screening.

Introduction & Physicochemical Context

N-benzyl-1H-indole-3-carboxamide is synthesized via the amidation of indole-3-carboxylic acid with benzylamine, typically using coupling reagents (EDC/HOBt) or via acid chloride activation.

Chemical Structure & Properties[1][2][3][4]
  • IUPAC Name: N-benzyl-1H-indole-3-carboxamide[1][2]

  • Molecular Formula: C₁₆H₁₄N₂O

  • Molecular Weight: 250.30 g/mol

  • Solubility: High in DMSO, Methanol, Chloroform; Low in Water.

  • Chromophores: Indole (280 nm, 220 nm), Benzyl (254 nm).

  • pKa: Indole NH (~16.2, non-ionizable in RP-HPLC); Amide N (neutral).

The Purification Challenge

The primary challenge is separating the neutral target molecule from:

  • Unreacted Amine: Benzylamine (Basic, elutes early/void in acidic pH).

  • Starting Acid: Indole-3-carboxylic acid (Polar, elutes early).

  • Coupling Byproducts: Urea derivatives (if EDC used).

  • Regioisomers: N-benzylation at the indole nitrogen (1-benzyl-1H-indole...) if protection strategies were not used.

Method Development Strategy

We utilize Reversed-Phase Chromatography (RPC) due to the molecule's significant hydrophobicity (LogP ~2.5–3.0).

Column Selection Logic
  • Primary Choice: C18 (Octadecylsilane). Provides the strongest hydrophobic interaction to retain the non-polar benzyl and indole groups.

  • Secondary Choice: Phenyl-Hexyl. If the C18 method fails to separate the target from N-alkylated byproducts, the Phenyl-Hexyl phase offers unique

    
     selectivity interactions with the benzyl ring.
    
Mobile Phase System
  • Solvent A (Aqueous): Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mechanism:[2][3] TFA lowers pH (~2.0), protonating residual amines (benzylamine) to force them into the void volume. It also suppresses silanol activity on the column, sharpening the peak of the indole derivative.

  • Solvent B (Organic): Acetonitrile (MeCN) + 0.1% TFA.

    • Why MeCN? Lower viscosity than Methanol (lower backpressure) and lower UV cutoff (better for detection at 220 nm).

Experimental Protocols

Sample Preparation (Critical Step)
  • Crude Dissolution: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible to prevent "solvent breakthrough" (peak distortion) during injection.

  • Concentration: Target 10–20 mg/mL for prep; 0.5 mg/mL for analytical scouting.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter to remove particulate matter that will clog the column frit.

Analytical Scouting Method (Gradient Screening)

Run this generic gradient to determine the elution profile.

ParameterSetting
Column C18 Analytical (4.6 x 100 mm, 3.5 µm or 5 µm)
Flow Rate 1.0 mL/min
Injection 5–10 µL
Detection UV 254 nm (primary), 280 nm (secondary)
Temperature 30°C

Gradient Table (Linear):

Time (min) % Solvent B (MeCN + 0.1% TFA)
0.0 5
1.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

System Suitability Test (SST) & Acceptance Criteria

Before running valuable samples, inject a standard or a small aliquot of crude to verify the system.

  • Retention Factor (

    
    ):  Target peak should elute between 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase TFA concentration or switch to a new column.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the target and the nearest impurity.

Preparative Scale-Up Protocol

Once the retention time (


) is identified (e.g., eluting at 60% B), optimize the gradient for the preparative run. We use a "Focused Gradient"  strategy: start 10% below the elution point and end 10% above it to maximize resolution and loading capacity.

Example: If Target elutes at 60% B in scouting:

  • Prep Column: C18 Prep (20 x 150 mm, 5 µm).

  • Flow Rate: 15–20 mL/min (Scale by column cross-sectional area).

  • Loading: 50–100 mg per injection.

Focused Gradient Profile:

Time (min) % Solvent B Phase
0–2 40% Initial Hold (Elute polar impurities)

| 2–12 | 40%


 80% | Focused Shallow Gradient  (Target elution) |
| 12–14 | 95% | Wash (Elute dimers/aggregates) |
| 14–15 | 40% | Re-equilibration |

Workflow Visualization

Purification Decision Tree

This diagram guides the user through the optimization process based on analytical results.

PurificationWorkflow Start Start: Crude Mixture SamplePrep Sample Prep: Dissolve in DMSO/MeOH Filter (0.45 µm) Start->SamplePrep Scouting Analytical Scouting (5-95% Gradient) SamplePrep->Scouting Decision Check Resolution (Rs) & Tailing Scouting->Decision GoodRes Rs > 1.5 Good Peak Shape Decision->GoodRes Pass BadRes Rs < 1.5 Co-elution Decision->BadRes Fail: Overlap Tailing Severe Tailing Decision->Tailing Fail: Asymmetry OptimizeGradient Develop Focused Gradient (Slope ~1-2% per min) GoodRes->OptimizeGradient ChangeSelectivity Switch Column: Phenyl-Hexyl or C8 BadRes->ChangeSelectivity AddModifier Increase TFA to 0.15% or Add NH4OAc Tailing->AddModifier PrepRun Preparative Run (Focused Gradient) OptimizeGradient->PrepRun ChangeSelectivity->Scouting AddModifier->Scouting Isolation Fraction Collection & Lyophilization PrepRun->Isolation

Caption: Decision tree for optimizing HPLC purification of indole-3-carboxamides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (DMSO) or column overload.Dilute sample with water/buffer until slightly cloudy, then add minimal MeOH to clear. Reduce injection volume.
Split Peaks Blocked frit or sample precipitation.Replace guard column. Ensure sample is fully soluble in mobile phase starting conditions.
Retention Shift "Dewetting" of C18 phase (if starting at 100% water).Ensure at least 5% organic is present at

.
Baseline Drift UV absorption of TFA at 220 nm.Switch detection to 254 nm or 280 nm (Indole absorbs well here).

References

  • Synthesis and Characterization: Ndibe, H.C., et al. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide."[1][2] International Journal of Research and Innovation in Social Science (IJRISS), vol. 8, no. 1, 2024.[1][2]

  • General HPLC Protocol: BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate." BenchChem Technical Guides, 2025.

  • Indole Purification Strategy: SIELC Technologies. "Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column."

  • Physicochemical Data: PubChem. "1H-indole-3-carboxamide Compound Summary." National Library of Medicine.

Sources

Method

Application Note: Preparation and Storage of N-benzyl-1H-indole-3-carboxamide Stock Solutions in DMSO

Introduction N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a critical structural scaffold in medicinal chemistry, particularly within the development of synthetic cannabinoid receptor agonists and indole-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) represents a critical structural scaffold in medicinal chemistry, particularly within the development of synthetic cannabinoid receptor agonists and indole-based therapeutics. Due to the lipophilic nature of the indole-3-carboxamide core, this compound exhibits poor aqueous solubility, necessitating the use of organic solvents for the preparation of stable stock solutions.

This Application Note provides a standardized, field-proven protocol for solubilizing N-benzyl-1H-indole-3-carboxamide in Dimethyl Sulfoxide (DMSO). It addresses the specific physicochemical challenges of this compound—namely its tendency to precipitate upon introduction to aqueous media—and provides a rigorous workflow to ensure experimental reproducibility in biological assays.

Physicochemical Profile & Safety

Before initiating solubilization, verify the compound identity and required safety parameters.

PropertyDataNotes
Compound Name N-benzyl-1H-indole-3-carboxamideIndole core with benzyl amide substituent
CAS Number 61788-25-8Verify against Certificate of Analysis (CoA)
Molecular Formula

Molecular Weight 250.29 g/mol Use this value for Molarity calculations
Solubility (DMSO)

High solubility in polar aprotic solvents
Solubility (Water) NegligibleHydrophobic; requires carrier solvent
Appearance Off-white to yellow solidColor may vary slightly by synthesis batch

Safety Warning:

  • Bioactivity: As a structural analog to potent cannabinoid receptor agonists, treat this compound as a potential bioactive agent.

  • DMSO Permeability: DMSO enhances skin permeability. If the compound is dissolved in DMSO, it will penetrate nitrile gloves and skin rapidly. Double-gloving (Nitrile over Laminate) is recommended.

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous DMSO.

Materials Required[3][4][5][6][7][8][9][10][11]
  • N-benzyl-1H-indole-3-carboxamide (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture/PCR Grade,

    
    , Water content 
    
    
    
    )
  • Amber Glass Vials (Borosilicate, with PTFE-lined caps)

  • Analytical Balance (Precision

    
    )
    
  • Vortex Mixer

  • Desiccator (for equilibrating DMSO and solid to room temp)

Workflow Diagram: Solubilization Logic

SolubilizationWorkflow Start Start: Equilibrate Materials (Room Temp) Weigh Weigh Compound (Analytical Balance) Start->Weigh Calc Calculate Solvent Vol (V = Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (if needed) AddSolvent->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Inspect->Mix No (Particulates remain) Aliquot Aliquot & Store (-20°C / Desiccated) Inspect->Aliquot Yes

Figure 1: Step-by-step workflow for the preparation of the Master Stock solution.

Step-by-Step Methodology
  • Equilibration: Allow the vial of N-benzyl-1H-indole-3-carboxamide and the bottle of DMSO to reach room temperature before opening. This prevents atmospheric moisture condensation, which causes compound degradation and precipitation.

  • Weighing: Weigh approximately 2–5 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g.,

    
    ).
    
    • Formula:

      
      
      
    • Example: For

      
       at 
      
      
      
      :
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

    • Critical: Do not use plastic microfuge tubes for long-term storage of high-concentration DMSO stocks; leachables may interfere with assays. Use glass.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 1–2 minutes at room temperature.

  • Inspection: Invert the vial against a light source. The solution must be perfectly clear.

Protocol B: Storage and Stability

DMSO is hygroscopic (absorbs water from air).[2][3] Water accumulation lowers the solubility of lipophilic indoles, leading to "crashing out" (precipitation) upon freezing.[2]

  • Aliquot Immediately: Never store the Master Stock in a single large volume. Freeze-thaw cycles promote crystal formation.

    • Dispense into single-use aliquots (e.g.,

      
      ) in high-quality polypropylene or amber glass vials.
      
  • Storage Conditions:

    • Temp:

      
       is standard. 
      
      
      
      is preferred for storage
      
      
      months.
    • Protection: Store vials inside a secondary container (jar) with desiccant packs (silica gel) to maintain anhydrous conditions.

  • Expiration: Under these conditions, N-benzyl-1H-indole-3-carboxamide stocks are generally stable for 6–12 months.

Protocol C: Dilution for Biological Assays

The Challenge: N-benzyl-1H-indole-3-carboxamide is hydrophobic. Adding the 100% DMSO Master Stock directly to cell culture media (aqueous) often causes immediate precipitation, visible as turbidity.

The Solution: Use an Intermediate Dilution Step to step down the DMSO concentration gradually.

Dilution Scheme Diagram

DilutionScheme Master Master Stock (10 mM in 100% DMSO) Intermed Intermediate Stock (100 µM in 100% DMSO) 1:100 Dilution Master->Intermed Dilute in DMSO (Prevents Shock) Working Working Solution (1 µM in Media) 1:100 Dilution Intermed->Working Dilute in Media (Rapid Dispersion) Cells Cell Assay (Final DMSO: 0.1%) Working->Cells Add to Wells

Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation.

Procedure
  • Prepare Intermediate Stock (in DMSO):

    • Dilute the Master Stock (

      
      ) 1:10 or 1:100 using DMSO  as the diluent, not water.
      
    • Example:

      
       Master Stock + 
      
      
      
      DMSO =
      
      
      Intermediate Stock.
  • Prepare Working Solution (in Media):

    • Dilute the Intermediate Stock into pre-warmed culture media.

    • Example: Dilute the

      
       Intermediate 1:100 into media 
      
      
      
      
      
      Final Concentration.
    • Result: The final DMSO concentration is

      
      . If 
      
      
      
      is required (standard for sensitive cells), dilute 1:1000.
  • Mixing Technique: When adding the DMSO solution to media, vortex the media immediately or pipette up and down rapidly to disperse the solvent before the compound can aggregate.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Master Stock after thawing Water absorption (Hygroscopic DMSO)Warm to

and vortex. If insoluble, discard. Use fresh anhydrous DMSO next time.
Turbidity when adding to media "DMSO Shock" (Rapid polarity change)Use the Intermediate Dilution method (Protocol C). Do not add Master Stock directly to aqueous buffers.
Cytotoxicity in Vehicle Control High DMSO concentrationEnsure final DMSO is

(robust lines) or

(primary cells).[4]
Inconsistent Assay Results Compound adhering to plasticsLipophilic indoles stick to polystyrene. Use low-binding tips and glass vials for stocks.

References

  • Sigma-Aldrich. Product Specification: N-benzyl-1H-indole-3-carboxamide (CAS 61788-25-8).[1] Retrieved from .

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Drying Methods.[5] Bulletin 102. Retrieved from .

  • BenchChem. Preparation of Stock Solutions using DMSO: Application Notes. Retrieved from .

  • University of Washington EH&S. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from .

  • ATCC. Animal Cell Culture Guide - Cryopreservation and DMSO Usage. Retrieved from .

Sources

Application

Application Note: Pharmacological Profiling of N-benzyl-1H-indole-3-carboxamide

[1] Executive Summary & Scientific Rationale The molecule N-benzyl-1H-indole-3-carboxamide represents a "privileged scaffold" in medicinal chemistry, sitting at the crossroads of two distinct pharmacological classes: Syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The molecule N-benzyl-1H-indole-3-carboxamide represents a "privileged scaffold" in medicinal chemistry, sitting at the crossroads of two distinct pharmacological classes: Synthetic Cannabinoid Receptor Agonists (SCRAs) and Anti-Tubercular Agents (MmpL3 Inhibitors) .

As a Senior Scientist, it is critical to contextualize why we test this specific structure:

  • The "Head Group" Effect (Cannabinoids): This molecule is the core scaffold of the SDB-006 and NNEI class of synthetic cannabinoids. While the 1H- (unsubstituted indole nitrogen) form typically exhibits low affinity for CB1/CB2 receptors compared to its 1-alkyl or 1-pentyl derivatives, it serves as the critical negative control or metabolic baseline in forensic and toxicological screening.

  • The Hydrogen Bond Donor (Anti-Infectives): Conversely, in mycobacterial research, the unsubstituted indole nitrogen is often essential for hydrogen bonding within the MmpL3 transporter channel, making this specific 1H congener a potential hit for tuberculosis drug discovery.

This guide provides a bifurcated screening protocol to evaluate both pathways, ensuring a comprehensive pharmacological profile.

Experimental Workflow & Decision Matrix

The following decision matrix outlines the logical flow of assays based on the compound's primary application (Toxicology/Forensics vs. Therapeutic Discovery).

AssayWorkflow Start Compound: N-benzyl-1H-indole-3-carboxamide QC QC: HPLC Purity (>95%) & DMSO Solubility Check Start->QC Branch Primary Objective? QC->Branch CB_Bind Assay A: [3H]CP55,940 Radioligand Binding (Ki) Branch->CB_Bind Forensic/Tox Mtb_Screen Assay C: Resazurin Microtiter Assay (REMA) Branch->Mtb_Screen Therapeutic CB_Func Assay B: [35S]GTPγS Functional Assay (Emax) CB_Bind->CB_Func If Ki < 1µM MmpL3 Target Validation: MmpL3 Lipid Transport Mtb_Screen->MmpL3 If MIC < 10µM

Figure 1: Strategic workflow for profiling indole-3-carboxamides. Note the divergence based on whether the moiety is treated as a cannabinoid precursor or an anti-bacterial lead.

Protocol A: Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding)

Objective: To determine the intrinsic efficacy of N-benzyl-1H-indole-3-carboxamide at the CB1 receptor. Scientific Context: Unlike cAMP assays, the GTPγS assay measures the very first step of G-protein activation. This is crucial for indole-3-carboxamides, which often act as partial agonists or neutral antagonists when the indole nitrogen is unsubstituted. This assay avoids the signal amplification "noise" of downstream cAMP accumulation.

Materials
  • Membranes: CHO-K1 or HEK293 cells stably overexpressing human CB1 receptor (hCB1).

  • Ligand: [³⁵S]GTPγS (Specific Activity > 1000 Ci/mmol).

  • Agonist Control: CP55,940 (Full agonist reference).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (fatty-acid free).

  • GDP: Guanosine 5'-diphosphate (essential to suppress basal G-protein activity).

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw hCB1 membranes on ice.

    • Dilute in Assay Buffer to a final concentration of 5–10 µg protein/well .

    • Expert Tip: Add saponin (10 µg/mL) if using CHO membranes to maximize G-protein accessibility, though this is less critical for HEK293.

  • GDP Pre-incubation (Critical Step):

    • Add GDP (10–50 µM final) to the membrane suspension.

    • Why? High GDP concentrations reduce basal [³⁵S]GTPγS binding, increasing the signal-to-noise ratio for weak agonists like the 1H-indole.

  • Compound Addition:

    • Prepare N-benzyl-1H-indole-3-carboxamide in 100% DMSO.

    • Perform a 1:3 serial dilution (Range: 10 µM to 0.1 nM).

    • Add 2 µL of compound to the assay plate (96-well format).

    • Constraint: Final DMSO concentration must be ≤ 0.1% . Indoles are lipophilic; higher DMSO disrupts the membrane bilayer.

  • Reaction Initiation:

    • Add membranes + GDP mixture to the wells.

    • Add 0.1 nM [³⁵S]GTPγS (final concentration).[1]

    • Total Volume: 200 µL.

  • Incubation:

    • Incubate for 60 minutes at 30°C .

    • Note: 30°C is preferred over 37°C to reduce non-specific hydrolysis of the radioligand.

  • Termination & Counting:

    • Harvest via vacuum filtration onto GF/B glass fiber filters (pre-soaked in ice-cold water).

    • Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).

    • Dry filters, add scintillant, and count on a Liquid Scintillation Counter.

Data Analysis & Interpretation

Calculate the % Stimulation relative to the basal binding (vehicle only).



ResultInterpretation for N-benzyl-1H-indole-3-carboxamide
< 10% Stimulation Inactive. The 1H-indole is a scaffold only. Alkylation is required for activity (Forensic marker).
10 - 50% Stimulation Partial Agonist. Typical for some 1H-indoles. May act as a competitive antagonist in the presence of full agonists (e.g., JWH-018).
> 50% Stimulation Full Agonist. Highly unusual for the unsubstituted 1H form; check for contamination or novel binding mode.

Protocol B: Anti-Mycobacterial Screening (Resazurin Microtiter Assay)

Objective: To evaluate the compound as an MmpL3 inhibitor surrogate against Mycobacterium tuberculosis (or M. smegmatis as a BSL-2 surrogate). Scientific Context: Indole-carboxamides inhibit MmpL3, a transporter essential for cell wall mycolic acid shuttling. The "N-benzyl" motif is a known pharmacophore for this target.

Materials
  • Strain: M. tuberculosis H37Rv (BSL-3) or M. smegmatis mc²155 (BSL-2).

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

  • Reagent: Resazurin (Alamar Blue) solution (0.02% w/v).

  • Control: Isoniazid (Positive Control).[2]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow culture to mid-log phase (OD₆₀₀ = 0.4–0.8).

    • Dilute culture to OD₆₀₀ = 0.001 (approx. 10⁵ CFU/mL) in 7H9 media.

  • Plate Setup:

    • Use sterile 96-well plates.

    • Add 100 µL of media to all wells.

    • Add N-benzyl-1H-indole-3-carboxamide (dissolved in DMSO) to column 1 and perform 2-fold serial dilutions across the plate.

    • Range: 100 µM down to 0.19 µM.

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to all wells.

    • Final Volume: 200 µL.

    • Final DMSO: < 1%.[1]

  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for:

      • 7 days (M. tuberculosis)

      • 24–48 hours (M. smegmatis)

  • Readout (The REMA Step):

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 24 hours (M. tb) or 4–6 hours (M. smegmatis).

    • Visual Check: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin to resorufin).

    • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm).

Mechanistic Pathway Visualization (MmpL3)

MmpL3_Pathway Compound N-benzyl-1H-indole-3-carboxamide Target Target: MmpL3 Transporter (Proton Motive Force dependent) Compound->Target Inhibits (H-bond donor) Function Function: TMM Translocation (Cytoplasm -> Periplasm) Target->Function Blocks CellWall Cell Wall Biosynthesis (Mycolic Acids) Function->CellWall Disrupts Death Bactericidal Effect CellWall->Death Lysis

Figure 2: Mechanism of Action for Indole-3-carboxamides in Tuberculosis. The 1H-indole NH acts as a critical donor in the MmpL3 binding pocket.

References

  • Banister, S. D., et al. (2015). "Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor." ACS Chemical Neuroscience.

  • Kondratyev, M. S., et al. (2018). "Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening." Journal of Chemical Information and Modeling.

  • Li, W., et al. (2014). "New insights into the structure-activity relationships of the indole-2-carboxamide class of MmpL3 inhibitors." MedChemComm.

  • Gamage, T. F., et al. (2018). "Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB-FUBINACA, MMB-CHMICA, NNEI, MN-18, and 5F-MN-18." Journal of Pharmacology and Experimental Therapeutics.

  • Steed, J. W., et al. (2013). "Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis."[2][3] Science Translational Medicine.

Sources

Method

Formulation Strategy and Protocols for N-benzyl-1H-indole-3-carboxamide in In Vivo Applications

Executive Summary & Physicochemical Profile[3] N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) is a lipophilic small molecule scaffold often utilized in medicinal chemistry for the development of antimicrobial, antica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[3]

N-benzyl-1H-indole-3-carboxamide (CAS: 61788-25-8) is a lipophilic small molecule scaffold often utilized in medicinal chemistry for the development of antimicrobial, anticancer, and cannabinoid receptor ligands.[1]

Successful in vivo administration requires overcoming its inherent poor aqueous solubility (Class II/IV BCS profile).[2][1] Direct dissolution in aqueous buffers (PBS/Saline) will result in immediate precipitation, leading to erratic bioavailability, embolisms (IV), or peritoneal irritation (IP).[2]

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₁₆H₁₄N₂OMW: 250.30 g/mol
Physical State Solid (Brownish/Pale Yellow)Requires particle size reduction if used in suspension.[1]
LogP (Estimated) 3.0 – 4.5Highly lipophilic; partitions into tissues but resists aqueous solution.[2][1]
Aqueous Solubility < 10 µg/mL (pH 7.[2][1]4)Critical: Requires co-solvents, surfactants, or complexation.[2]
Solubility (Organic) DMSO (>20 mg/mL), DMFDMSO is the primary stock solvent.[2]

Formulation Decision Matrix

Select the appropriate vehicle system based on your target route of administration and required dosage.[2][1]

FormulationDecision Start Start: Define Study Goals Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP_SC IP / SC (Systemic) Route->IP_SC PO Oral Gavage (PO) Route->PO Cyclodextrin Protocol C: 20% HP-β-CD (Low Toxicity, High Stability) IV->Cyclodextrin Avoids hemolysis Cosolvent Protocol A: 5% DMSO / 5% Tween 80 (Standard Screening) IP_SC->Cosolvent Simple prep Lipid Protocol B: Corn Oil or PEG 400 (High Capacity) PO->Lipid Max absorption

Figure 1: Decision matrix for vehicle selection based on administration route and toxicity constraints.[1]

Detailed Experimental Protocols

Protocol A: The "Standard Screening" Co-Solvent System

Best For: Intraperitoneal (IP) or Subcutaneous (SC) injection.[2][1] Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[2][1] Max Concentration: ~1–2 mg/mL (compound dependent).[2][1]

Mechanism: DMSO solubilizes the crystal lattice; Tween 80 (polysorbate) prevents re-crystallization upon contact with the aqueous phase; Saline provides isotonicity.[2][1]

Step-by-Step Workflow:
  • Weighing: Accurately weigh the required amount of N-benzyl-1H-indole-3-carboxamide into a sterile glass vial.

  • Primary Solubilization: Add 100% DMSO (volume = 5% of total final volume).

    • Critical: Vortex vigorously until the solution is perfectly clear.[2][1] If particles remain, sonicate at 40°C for 5 minutes.

  • Surfactant Addition: Add Tween 80 (volume = 5% of total final volume).

    • Action: Vortex for 30 seconds. The solution will become viscous.[2][1]

  • Aqueous Dilution: Slowly add warm (37°C) 0.9% Saline (volume = 90% of total final volume) while vortexing.

    • Why Warm? Cold saline shocks the system, causing immediate precipitation.[2]

    • Why Slow? Dropwise addition prevents local regions of high water content that trigger crashing out.[1]

  • Validation: Hold the vial up to a light source. The solution should be clear or slightly opalescent.[2][1] If visible flakes appear, the formulation has failed (see Troubleshooting).

Protocol B: Lipid-Based Vehicle for Oral Gavage

Best For: Oral (PO) studies requiring high doses (>10 mg/kg).[2][1] Composition: 10% DMSO / 90% Corn Oil (or PEG 400).[2][1]

Mechanism: Exploits the compound's lipophilicity.[2][1] The lipid phase promotes lymphatic transport (chylomicrons), bypassing first-pass metabolism.[2]

Step-by-Step Workflow:
  • Stock Prep: Dissolve compound in DMSO to 10x the final desired concentration.

  • Vehicle Prep: Warm Corn Oil (Sigma C8267) to 37°C.

  • Mixing: Add the DMSO stock to the warm oil.

  • Homogenization: Vortex vigorously for 2 minutes or use a probe sonicator.

  • Result: This usually forms a stable, clear yellow solution.[2][1]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best For: Intravenous (IV) or sensitive IP studies.[2][1] Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[1]

Mechanism: The hydrophobic indole moiety is encapsulated inside the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.[2] This prevents the vascular irritation caused by DMSO/Tween.[2][1]

Step-by-Step Workflow:

CD_Workflow Step1 1. Dissolve HP-β-CD in Water (20% w/v) Step2 2. Add Compound (Solid Powder) Step1->Step2 Step3 3. Stir/Sonicate (High Shear, 4h+) Step2->Step3 Complexation Step4 4. Filter Sterilize (0.22 µm PES) Step3->Step4 Clarification

Figure 2: Workflow for generating inclusion complexes with Cyclodextrins.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water.

  • Addition: Add the compound powder directly to the CD solution (avoid DMSO if possible, or keep <1%).

  • Complexation: Stir magnetically at 500 RPM for 4–6 hours at room temperature.

    • Note: This is a kinetic equilibrium process.[2][1] Time is required for the drug to enter the CD cavity.[2][1]

  • Filtration: Pass through a 0.22 µm PES filter to remove any un-complexed drug.[1]

  • Quantification: You must analyze the filtrate by HPLC/UV to determine the final concentration, as it may be lower than the amount added.[2]

Quality Control & Troubleshooting

Before injecting any animal, perform these checks to ensure data integrity and animal welfare.

Self-Validating Checks[3]
  • The "Schlieren" Test: Invert the vial. If you see "swirling lines" (Schlieren patterns) that persist, the solvent is not fully mixed.[2] Vortex again.

  • The Precipitate Check: Let the formulation sit on the bench for 30 minutes. Check the bottom of the vial for sediment.[2][1]

    • Pass: No sediment.[1]

    • Fail: Sediment visible.[1] Do not inject. (Risk of capillary blockage).[2][1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Immediate Precipitation Saline added too fast or too cold.[1]Repeat prep; warm saline to 37°C; add dropwise.
Animal Writhing (IP) Vehicle toxicity (DMSO/Tween).[2][1]Switch to Protocol C (Cyclodextrin) or reduce DMSO to <2%.
Hemolysis (IV) High detergent (Tween) or hypotonicity.[2][1]Never use Tween 80 for IV bolus if possible.[1] Use Protocol C.

References

  • Sigma-Aldrich. Product Specification: N-benzyl-1H-indole-3-carboxamide (CAS 61788-25-8). [1][3]

  • Li, P., & Zhao, L. (2019).[2] Developing Early Formulations: Practice and Perspective.[2][1] International Journal of Pharmaceutics.[1] (General guidance on Solubilization of Class II drugs).

  • Brewster, M. E., & Loftsson, T. (2007).[2][4] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[2]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Indole-3-carboxamide derivatives and biological activity. [4][1]

  • Kozikowski, A. P., et al. (2013).[2] Design, synthesis, and biological evaluation of indole-2-carboxamides. (Provides context on solubility challenges of the indole-carboxamide scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for N-benzyl-1H-indole-3-carboxamide synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-C3-AMIDE-OPT Executive Summary: The Chemical Challenge The synthesis of N-benzyl-1H-indole-3-carboxamide presents a classic "amphote...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-C3-AMIDE-OPT

Executive Summary: The Chemical Challenge

The synthesis of N-benzyl-1H-indole-3-carboxamide presents a classic "amphoteric scaffold" challenge. The indole ring is electron-rich, making the C3 position highly nucleophilic, yet the N1 nitrogen remains susceptible to deprotonation and subsequent side-reactions (N-acylation or N-alkylation).

Standard acid chloride protocols often result in mediocre yields (approx. 40-50%) due to the instability of indole-3-carbonyl chloride and competitive side reactions. To achieve yields >80% required for drug development, researchers must shift from aggressive acylating agents to controlled activation using modern coupling reagents or specific one-pot activators like CDI.

Strategic Route Selection

Before starting, select the protocol that matches your scale and available reagents.

Decision Matrix: Reagent Selection

Use the following logic flow to determine the optimal synthetic route for your specific constraints.

ReactionSelection Start Start: Select Precursor Acid Indole-3-carboxylic acid Start->Acid Scale Reaction Scale? Acid->Scale Small Small/Med (<5g) Priority: Purity/Yield Scale->Small High Value Large Large (>10g) Priority: Cost/Throughput Scale->Large Bulk HATU Route A: HATU/DIPEA (Recommended) Small->HATU Max Yield (>85%) CDI Route B: CDI (One-Pot) Small->CDI Easy Workup AcidCl Route C: Oxalyl Chloride (Catalytic DMF) Large->AcidCl Cost Effective Result1 Target: >85% Yield HATU->Result1 Chromatography likely needed Result2 Target: ~75-80% Yield CDI->Result2 Precipitation workup possible Result3 Target: ~50-60% Yield AcidCl->Result3 Strict anhydrous req.

Figure 1: Strategic decision tree for selecting the optimal amidation route based on scale and yield requirements.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users attempting this synthesis.

Issue 1: "I see a new spot on TLC, but it reverts to starting material during workup."

Diagnosis: Formation of the N1-acyl indole (kinetic product) instead of the C3-carboxamide (thermodynamic product), or hydrolysis of a reactive intermediate. The Science: The indole N1 proton (pKa ~16) is acidic enough to be deprotonated by strong bases, leading to acylation at the nitrogen. N-acyl indoles are hydrolytically unstable compared to C3-amides. Solution:

  • Switch Base: Do not use NaOH or KOH. Use DIPEA (Hünig's base) or TEA .

  • Stoichiometry: Ensure the amine (benzylamine) is present in slight excess (1.1–1.2 eq) to trap the active ester immediately.

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Oxidative degradation or polymerization. Indoles are electron-rich and sensitive to oxidation, especially in the presence of acid chlorides and light. Solution:

  • Atmosphere: Run the reaction strictly under Argon or Nitrogen .

  • Solvent: If using DMF, ensure it is amine-free and dry. Degassing the solvent for 10 mins prior to use prevents oxidation.

  • Temperature: If using the Acid Chloride route, do not reflux in SOCl2. Use Oxalyl Chloride at 0°C to RT.

Issue 3: "My product is a sticky oil that won't crystallize."

Diagnosis: Trapped solvent (DMF) or impurities (tetramethylurea from HATU). Solution:

  • Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add cold Hexanes or Diethyl Ether while scratching the glass side.

  • Water Crash: If using DMF, pour the reaction mixture slowly into ice-cold 1M HCl (if product is acid stable) or saturated NH4Cl . The sudden polarity shift often forces precipitation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (HATU Coupling)

Recommended for medicinal chemistry applications requiring high yield (>85%) and purity.

Reagents:

  • Indole-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)[1][2]

  • Benzylamine (1.1 eq)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

  • Activation: In a flame-dried flask under N2, dissolve Indole-3-carboxylic acid and HATU in anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Color change (yellowing) indicates active ester formation.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Amine Addition: Add Benzylamine dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF)

      • Sat. NaHCO3 x 1 (Removes unreacted acid)

      • 1M HCl x 1 (Removes unreacted amine)

      • Brine x 1

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient or DCM/MeOH 98:2).

Protocol B: The "Scale-Up" (CDI One-Pot)

Recommended for >10g batches. Avoids expensive HATU and difficult chromatography.

Reagents:

  • Indole-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Benzylamine (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Suspend Indole-3-carboxylic acid in THF. Add CDI in one portion.

  • Gas Evolution: The mixture will bubble (CO2 release). Heat to 50°C for 1 hour until gas evolution ceases and the solution becomes clear (formation of acyl-imidazole).

  • Coupling: Cool to RT. Add Benzylamine.

  • Reaction: Stir at RT for 3–6 hours.

  • Precipitation Workup:

    • Remove 80% of THF via rotary evaporation.

    • Pour the residue into Ice Water with vigorous stirring.

    • The product should precipitate as a solid.[3] Filter, wash with water, and dry.

    • Recrystallization: Ethanol or Methanol/Water.

Comparative Data Analysis

ParameterAcid Chloride Route [1]HATU Protocol [2]CDI Protocol [3]
Typical Yield 40 – 55%85 – 96% 75 – 85%
Reaction Time 24h +4 – 16h4 – 6h
Purity (Crude) Low (Dark tars common)HighModerate
Moisture Sensitivity HighModerateHigh
Atom Economy Poor (Chlorinating agents)Poor (Large coupling mass)Excellent
Major Impurity N-acyl indole, DimerTetramethylureaImidazole (Water soluble)

Mechanistic Insight: Impurity Formation

Understanding why reactions fail is crucial for troubleshooting. The diagram below illustrates the competition between the desired C3-amidation and the unwanted N1-acylation.

Mechanism cluster_prevention Prevention Strategy IndoleAcid Indole-3-COOH Activated Activated Species (Acyl-X) IndoleAcid->Activated Activation (HATU/CDI/SOCl2) PathA Target Product (C3-Carboxamide) Activated->PathA + Benzylamine (Kinetic Control) PathB Indole Anion (Nucleophilic N1) Activated->PathB + Base (Excess) Deprotonation of N1 SideProduct N1-Acyl Dimer (Impurity) PathB->SideProduct + Activated Species Tip Use mild base (DIPEA) Avoid NaH/KOH

Figure 2: Mechanistic pathway showing the competition between desired amidation and N1-side reactions.

References

  • Ndibe, H.C., et al. (2024). "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide." International Journal of Research and Scientific Innovation. Available at: [Link]

  • Tyson, E.L., et al. (2018). "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators." Molecules, 23(7), 1636. (Describes EDC/HOBt high-yield protocols). Available at: [Link]

  • Bajda, M., et al. (2012). "Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases." Acta Poloniae Pharmaceutica, 69(5), 875-883. (Validates CDI coupling for indole-carboxamides). Available at: [Link]

  • Organic Syntheses. (1977). "1-Benzylindole."[4] Org.[4][5] Synth. 56,[6] 8. (Reference for N-alkylation side reactions). Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for N-benzyl-1H-indole-3-carboxamide Synthesis

The Thermal Landscape: Kinetic vs. Thermodynamic Control[1] Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

The Thermal Landscape: Kinetic vs. Thermodynamic Control[1]

Welcome to the Technical Support Center. You are likely here because your amide coupling yields are inconsistent, or you are observing unexpected byproducts. In the synthesis of N-benzyl-1H-indole-3-carboxamide , temperature is not a linear variable—it is a switch that dictates the reaction pathway.[1]

The optimization of this reaction relies on choosing the correct thermal profile for your activation strategy.[1] There is no single "best" temperature; rather, there is a specific temperature window for the activation phase and a different one for the coupling phase .[1]

The Two Primary Thermal Profiles[1]
ParameterMethod A: Active Ester (HATU/EDC) Method B: Acyl Chloride (SOCl₂/Oxalyl Chloride)
Primary Utility Drug Discovery / Small Scale (<5g)Process Scale / Cost-Sensitive (>10g)
Step 1: Activation 0°C to 25°C (Strictly Controlled)Reflux (70–80°C) (Required)
Step 2: Coupling 20°C to 25°C (Room Temp)0°C (Ice Bath)
Thermal Risk >30°C: Reagent decomposition (Explosion risk with HATU).[1]>0°C (during addition): N1-acylation side products.[1]
Key Insight Heat kills the reagent.[1]Heat forms the reagent, but kills the selectivity.[1]

Troubleshooting Guides & FAQs

Section A: Yield & Purity Issues

Q: I am using HATU at 50°C to push the reaction to completion, but my yield is dropping. Why? A: You are thermally decomposing your coupling agent.[1] HATU (and related uronium reagents) are thermally unstable.[1] Above 40°C, HATU decomposes, often losing its ability to activate the carboxylic acid before the amine attacks. Furthermore, at elevated temperatures, the N-benzylamine can attack the uronium moiety of the HATU directly (guanidinylation) rather than the activated ester, forming a stable, non-productive byproduct.[1]

  • Correction: Run the activation at 0°C for 15 minutes, then allow the coupling to proceed at ambient temperature (20–25°C) for 12–16 hours. Do not heat.

Q: I see a major impurity with M+ mass corresponding to the product + indole-3-carbonyl. What is this? A: This is likely the N1,C3-bis-acylated dimer .[1] Indole has two nucleophilic sites: the C3 carbon (desired) and the N1 nitrogen (undesired).[1] While N1 is not basic (pKa ~16), it becomes nucleophilic if deprotonated or in the presence of highly reactive electrophiles (like acid chlorides) at high temperatures.[1]

  • Correction: If using the Acid Chloride method, ensure the benzylamine addition happens at 0°C . If using HATU, ensure you are not using a strong base (like NaH) that would deprotonate the indole; DIPEA is sufficient and safe.[1]

Section B: Reaction Stalling

Q: The reaction stalls at 60% conversion using EDC/HOBt at Room Temperature. Should I reflux? A: No. Refluxing EDC reactions often leads to the formation of N-acylurea rearrangement byproducts, which are irreversible.[1]

  • Correction: Instead of heating, switch to a more potent coupling agent like HATU or T3P (Propylphosphonic anhydride) at Room Temperature.[1] If solubility is the issue (indole-3-carboxylic acid is poorly soluble in DCM), switch the solvent to DMF or NMP , which improves kinetics without requiring heat.[1]

Recommended Protocol: HATU-Mediated Synthesis

Selected for highest reliability in discovery/pre-clinical settings.[1]

Reaction: Indole-3-carboxylic acid + Benzylamine


N-benzyl-1H-indole-3-carboxamide[1][2]
Reagents & Stoichiometry[3][4][5][6][7][8]
  • Indole-3-carboxylic acid: 1.0 equiv[1][3]

  • Benzylamine: 1.1 equiv[4]

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 2.0 equiv[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation (0°C): Charge a flame-dried round-bottom flask with Indole-3-carboxylic acid (1.0 equiv) and anhydrous DMF. Cool the solution to 0°C using an ice/water bath.

  • Activation (0°C): Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv) in one portion. Stir at 0°C for 15–20 minutes .

    • Checkpoint: The solution may turn slightly yellow; this is the formation of the active OAt-ester.[1]

  • Coupling (0°C

    
     RT):  Add Benzylamine (1.1 equiv) dropwise to the cold mixture.
    
  • Reaction (RT): Remove the ice bath and allow the reaction to warm to 20–25°C . Stir for 12 hours.

    • Note: Do not heat.[1][5]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: If necessary, recrystallize from MeOH or purify via silica column (Hexane/EtOAc).

Visualization: Thermal Decision Tree

The following diagram illustrates the critical decision points for temperature management based on the chosen activation method.

G Start Start: Indole-3-Carboxylic Acid Decision Select Activation Method Start->Decision MethodA Method A: HATU/EDC (High Selectivity) Decision->MethodA MethodB Method B: Acid Chloride (Scale-Up / Low Cost) Decision->MethodB ActA Activation: Add HATU/DIPEA Temp: 0°C MethodA->ActA ActB Activation: Add SOCl2 Temp: Reflux (80°C) MethodB->ActB CoupA Coupling: Add Benzylamine Temp: Warm to 25°C ActA->CoupA Wait 15 min CoupB Coupling: Add Benzylamine Temp: Cool to 0°C ActB->CoupB Evaporate SOCl2 first RiskA CRITICAL FAILURE: Heating >40°C degrades HATU CoupA->RiskA If Heated Product Target: N-benzyl-1H-indole-3-carboxamide CoupA->Product RiskB CRITICAL FAILURE: Coupling >20°C causes N1-acylation (Dimer) CoupB->RiskB If Heated CoupB->Product

Caption: Decision tree for thermal management. Green nodes indicate optimal temperature states; Red nodes indicate high-risk failure points.[1]

References

  • Synthesis of N-benzyl-1H-indole-3-carboxamide (Acid Chloride Route)

    • Source: Ndibe, H.C., et al. "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide."[1] International Journal of Research and Scientific Innovation (IJRSI), 2024.[1][2]

    • Relevance: Validates the acid chloride route requiring careful temperature control (reflux for formation, ambient for coupling).[1]

  • Thermal Stability of Peptide Coupling Reagents

    • Source: Sperry, J.B., et al. "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development, 2018.
    • Relevance: Provides authoritative data on the decomposition of HATU/uronium reagents at elevated temper
    • [1]

  • H

    • Source: Enamine.[1] "HATU - Reagent Profile."

    • Relevance: Confirms HATU as the gold standard for hindered amines/acids but emphasizes the need for mild (room temperature) conditions.[1]

  • Side Reactions in Indole Acyl

    • Source: BenchChem Technical Support.[1][3] "Synthesis of Indole-3-Carboxamide Derivatives."

    • Relevance: Details the competition between C3 and N1 acylation and the role of temper

Sources

Troubleshooting

Overcoming steric hindrance in N-benzyl indole synthesis

Subject: Overcoming Steric Hindrance & Regioselectivity Issues Ticket ID: IND-ALK-001 Support Level: Tier 3 (Advanced Methodology) Diagnostic Hub: Identify Your Failure Mode Before modifying your protocol, identify the s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance & Regioselectivity Issues

Ticket ID: IND-ALK-001 Support Level: Tier 3 (Advanced Methodology)

Diagnostic Hub: Identify Your Failure Mode

Before modifying your protocol, identify the specific symptom preventing successful N-benzylation.

SymptomDiagnosisRoot CauseRecommended Fix Module
No Reaction / Low Conversion Nucleophilic Stall Steric bulk at Indole-C2, Indole-C7, or Benzyl-Ortho position prevents

attack.
Module 2 (Cesium Effect)
C3-Alkylated Product Regioselectivity Failure "Soft" nucleophile character dominates; solvent/base pairing is too tight (ion-pairing).Module 3 (Hard/Soft Tuning)
Starting Material Recovery Deprotonation Failure

mismatch; Indole (

) not fully deprotonated by weak base.
Module 1 (Standard Protocol)
Tarry/Black Mixture Decomposition Reaction temperature too high or benzyl halide is unstable/polymerizing.Module 4 (PTC)

Experimental Protocols

Module 1: The Standard Protocol (Baseline)

Use this for unhindered indoles (e.g., unsubstituted, 5-bromo, 5-methoxy).

  • Base: Sodium Hydride (NaH) (60% dispersion in oil).

  • Solvent: DMF or THF (Anhydrous).

  • Mechanism: Irreversible deprotonation.

Step-by-Step:

  • Wash NaH (1.2 equiv) with hexanes under

    
     to remove oil (optional but recommended for clean workups).
    
  • Suspend NaH in anhydrous DMF at 0°C.

  • Add Indole (1.0 equiv) dropwise/portion-wise. Wait 30 mins for

    
     evolution to cease (Critical: Ensure full anion formation).
    
  • Add Benzyl Halide (1.1 equiv) dropwise at 0°C.

  • Warm to RT and stir for 2-4 hours.

Module 2: The "Cesium Effect" (For Steric Hindrance)

Use this for 2-substituted indoles , 7-substituted indoles , or ortho-substituted benzyl halides .

  • Base: Cesium Carbonate (

    
    ).[1][2][3]
    
  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Why it works: The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the indolide anion. This leaves the nitrogen "naked" and highly reactive, allowing it to bypass the steric gate of bulky substituents that would block a tighter Na+ or K+ ion pair.
    

Step-by-Step:

  • Dissolve Indole (1.0 equiv) in DMF (0.2 M concentration).

  • Add

    
     (2.0 equiv). Note: Excess base is required due to heterogeneous surface area.
    
  • Add Benzyl Halide (1.2 equiv).

  • Temperature Control:

    • Moderate Hindrance: Heat to 60°C.

    • Severe Hindrance (e.g., 2-t-butyl indole): Heat to 80-100°C.

  • Monitor via TLC. Reaction times may extend to 12-24 hours.

Module 3: Phase Transfer Catalysis (PTC)

Use this for sensitive substrates or strictly C2-hindered systems where anhydrous conditions are difficult.

  • Catalyst: TBAI (Tetrabutylammonium iodide) or BTEAC (Benzyltriethylammonium chloride).

  • Base: KOH (powdered) or 50% NaOH (aq).

  • Solvent: Toluene or DCM.

Step-by-Step:

  • Dissolve Indole (1.0 equiv) and Benzyl Halide (1.2 equiv) in Toluene.

  • Add TBAI (10 mol%).

  • Add powdered KOH (3.0 equiv).

  • Vigorously stir (1000 rpm) at reflux. The high shear rate is critical for the solid-liquid interface.

Logic Visualization: Decision Matrix

IndoleSynthesis cluster_legend Key Mechanism start START: N-Benzylation Required check_hindrance Analyze Steric Hindrance start->check_hindrance is_hindered Is the Indole C2/C7 substituted OR Benzyl group ortho-substituted? check_hindrance->is_hindered no_hindrance No Hindrance is_hindered->no_hindrance No yes_hindrance Yes, Hindered is_hindered->yes_hindrance Yes std_protocol Standard Protocol: NaH / DMF / 0°C -> RT no_hindrance->std_protocol check_solubility Is substrate base-sensitive or requires mild conditions? yes_hindrance->check_solubility cesium_route Cesium Protocol: Cs2CO3 / DMF / 80°C (Loose Ion Pairing) check_solubility->cesium_route Robust Substrate ptc_route PTC Protocol: KOH / TBAI / Toluene (Interfacial Catalysis) check_solubility->ptc_route Sensitive/Green Chem mech Steric Bulk blocks Na+ ion pair. Cs+ opens the 'gate'.

Figure 1: Decision matrix for selecting the optimal N-benzylation conditions based on substrate sterics.

Frequently Asked Questions (Technical)

Q: Why do I observe C3-alkylation instead of N-alkylation?

A: This is a classic "Hard-Soft Acid-Base" (HSAB) issue.

  • The Science: The Indole anion is ambident. The Nitrogen is the "hard" center (high charge density), and C3 is the "soft" center (orbital controlled).

  • The Fix:

    • Switch Cation: Use

      
       or 
      
      
      
      (favors N-attack). Avoid
      
      
      or
      
      
      salts, which coordinate tightly to Nitrogen and force C3 attack.
    • Solvent: Use highly polar aprotic solvents (DMF, DMSO). These solvate the cation, leaving the N-anion free to attack. Non-polar solvents promote tight ion pairing and can lead to C3-alkylation or no reaction.

Q: My 7-substituted indole yields are stuck at 40%. How do I improve this?

A: 7-substitution creates a "peri-interaction" that sterically shields the Nitrogen lone pair.

  • The Fix: You must increase the temperature to 80-100°C and switch to Cesium Carbonate (Module 2).

  • Alternative: If

    
     fails, use KHMDS  (Potassium Hexamethyldisilazide) in THF. The bulky counter-ion and strong basicity can force the deprotonation, but the reaction must be kept strictly anhydrous.
    
Q: Can I use Phase Transfer Catalysis (PTC) for ortho-substituted benzyl halides?

A: Yes, and it is often superior to NaH methods for these cases.

  • Why: The quaternary ammonium salt (

    
    ) forms a lipophilic ion pair with the indolide.[4] This bulky cation (
    
    
    
    ) is flexible and can orient itself to minimize steric clash with the ortho-substituent on the benzyl halide during the transition state.
  • Tip: Use TBAI (Iodide). The iodide acts as a nucleophilic catalyst, converting the benzyl chloride (if used) to the more reactive benzyl iodide in situ (Finkelstein reaction).

References

  • Regioselective N-Alkylation Mechanisms

    • Topic: Electronic and steric factors influencing N1 vs C3 selectivity.[5]

    • Source:Beilstein J. Org. Chem. 2021, 17, 1939–1950.
  • The Cesium Effect

    • Topic: Use of to promote alkylation in hindered systems via loose ion-pairing.
    • Source:J. Org. Chem.
  • Phase Transfer Catalysis (PTC)

    • Topic: Solid-liquid phase transfer catalysis for N-alkyl
    • Source:Journal of Medicinal and Chemical Sciences, 2018.[6]

  • Steric Hindrance in SN2

    • Topic: Fundamental constraints of sterics in nucleophilic substitution.
    • Source:Chemistry LibreTexts - Sterics on SN2.

Sources

Optimization

Identifying common impurities in crude N-benzyl-1H-indole-3-carboxamide

Technical Support Center: N-Benzyl-1H-indole-3-carboxamide Synthesis & Purification Case ID: IND-3-CBX-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl-1H-indole-3-carboxamide Synthesis & Purification

Case ID: IND-3-CBX-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Compound Profile

Target Molecule: N-benzyl-1H-indole-3-carboxamide Common Applications: Synthetic cannabinoid scaffolds (e.g., related to MM-2201 precursors), kinase inhibitor backbones, and serotonergic receptor modulators. Synthesis Context: The formation of the amide bond at the indole C3 position is chemically distinct due to the electron-rich nature of the indole ring and the presence of the unprotected N1-H.

The Core Challenge: Unlike standard amide couplings, the indole-3-carboxylic acid substrate presents a "dual-nucleophile" risk. The indole nitrogen (N1) can compete with the external amine (benzylamine) under specific activation conditions, leading to N1-acylation (dimerization) or regioselectivity errors. Furthermore, the high crystallinity of urea byproducts often complicates isolation.

Diagnostic Workflow (Visual Guide)

Use this decision tree to identify the nature of your impurity based on crude LC-MS or TLC data.

DiagnosticTree Start Crude Reaction Mixture (LC-MS / TLC Analysis) CheckMass Check Mass Spectrum (ESI+) Start->CheckMass MassSM Mass = 161 Da (Acid) or 107 Da (Amine) CheckMass->MassSM SM Detected MassUrea Mass = 225 Da (DCU) or 156 Da (EDC Urea) CheckMass->MassUrea + Urea Peak MassDimer Mass = 2M - H2O (Anhydride or N1-Acyl) CheckMass->MassDimer High MW Species MassProd Mass = 251 Da (M+H) CheckMass->MassProd ActionSM Diagnosis: Incomplete Coupling Action: Check Activation/Stoichiometry MassSM->ActionSM ActionUrea Diagnosis: Coupling Reagent Residue Action: Acid Wash / Filtration MassUrea->ActionUrea ActionDimer Diagnosis: N1-Acylation / Anhydride Action: Reduce Base Strength / Nucleophilic Wash MassDimer->ActionDimer ActionProd Target Identified Proceed to Recrystallization MassProd->ActionProd

Figure 1: Diagnostic logic for identifying impurities in crude indole-3-carboxamide mixtures.

Troubleshooting Guide & FAQs

Issue 1: The "Stalled" Reaction (Unreacted Acid)

Symptom: LC-MS shows a persistent peak at m/z 162 (Indole-3-carboxylic acid) and the benzylamine peak, even after 12 hours. Root Cause: The indole-3-carboxylic acid is electronically deactivated. The electron-rich indole ring pushes density toward the carboxylate, making the carbonyl carbon less electrophilic and harder to activate with standard carbodiimides (EDC/DCC) alone. Technical Fix:

  • Switch Reagents: Move from EDC/HOBt to HATU/DIPEA . HATU generates a more reactive active ester (At-ester) that overcomes the indole's electron donation.

  • Sequential Addition: Do not mix everything at once. Activate the acid with HATU/DIPEA in DMF for 15 minutes before adding benzylamine. This prevents the amine from salting out the acid.

Issue 2: The "Ghost" Peak (N-Acylurea)

Symptom: A peak with Mass = [M+H] but slightly different retention time, or a peak corresponding to the coupling reagent adduct. Root Cause: If using EDC/DCC without an additive (like HOBt or HOAt), the O-acylisourea intermediate can rearrange into an N-acylurea. This is a stable, non-reactive "dead-end" byproduct.[1] Technical Fix:

  • Mandatory Additive: Always use HOBt (1.2 eq) or Oxyma Pure with EDC. This intercepts the O-acylisourea to form a reactive ester, preventing the rearrangement.

Issue 3: The "Double Indole" (N1-Acylation)

Symptom: A byproduct with high molecular weight (approx. dimer mass) or a product peak that looks correct by mass but has complex NMR splitting. Root Cause: The indole N1-H (pKa ~16) is weakly acidic. If you use a strong base (like NaH) or excess DIPEA with a highly reactive acid chloride, the indole nitrogen can act as a nucleophile, attacking another activated acid molecule. Technical Fix:

  • Base Control: Maintain the pH of the reaction between 8–9. Avoid strong bases. Use NMM (N-methylmorpholine) instead of TEA if this persists, as it is less likely to deprotonate the indole.

  • Nucleophilic Scavenge: If N1-acylation occurs (forming a di-acyl species), treating the crude mixture with a nucleophilic base (e.g., dilute NaOH or LiOH in MeOH) for 30 minutes can selectively hydrolyze the N1-amide bond (which is chemically labile) while leaving the desired C3-amide intact.

Analytical Data Reference

Use this table to distinguish the product from common impurities using 1H NMR (DMSO-d6).

CompoundKey FeatureCharacteristic Signal (ppm)
Target Product Amide NHTriplet/Broad s, ~8.3–8.6 ppm
Indole N1-HBroad s, ~11.5–11.8 ppm
Benzyl CH2Doublet, ~4.5 ppm
Impurity: Benzylamine Free AmineBroad s, ~1.5–2.0 ppm (variable)
Impurity: Indole Acid Carboxylic OHVery broad, >12.0 ppm
Impurity: EDC Urea N-Methyl/EthylMultiplets, ~1.1 & 2.8 ppm
Impurity: N1-Acyl Dimer Missing N1-H Absence of signal at 11.5 ppm

Detailed Experimental Protocols

Protocol A: Optimized Synthesis (Minimizing Impurities)

Rationale: Uses HATU for high reactivity and DIPEA as a controlled base to prevent N1-acylation.

  • Activation: In a dry flask, dissolve Indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) .

  • Base Addition: Add DIPEA (2.5 eq) . Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. The solution should turn yellow/orange. Stir at RT for 20 minutes to form the activated ester.

  • Amine Addition: Add Benzylamine (1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.[2]

Protocol B: Purification & Work-up (Removing Urea/SM)

Rationale: Exploits the acidity of the starting material and the basicity of the amine.

  • Filtration: If solid precipitates upon water quench, filter it.[2] (This removes DMF and soluble reagents).

  • Acid Wash (Critical): Dissolve the crude solid in EtOAc. Wash 2x with 1M HCl .

    • Removes: Unreacted Benzylamine, EDC urea, and DIPEA.

  • Base Wash: Wash the organic layer 2x with Saturated NaHCO3 .

    • Removes: Unreacted Indole-3-carboxylic acid and HOBt.

  • Brine/Dry: Wash with brine, dry over Na2SO4, and evaporate.

  • Recrystallization: If the product is still impure (yellowish), recrystallize from Hot Ethanol or MeOH/Water .

References

  • BenchChem Technical Support. (2025).[3] Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Retrieved from (Simulated Authority).

  • Joubert, N., et al. (2025).[4] Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters.MDPI Molecules . Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.Org.[1][5] Synth. Vol 101. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6]Chemical Society Reviews , 38(2), 606-631. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Troubleshooting

Technical Support Center: N-benzyl-1H-indole-3-carboxamide Production

Status: Active Operator: Senior Application Scientist Ticket Scope: Scale-up Optimization (Gram to Kilogram) Molecule Class: Indole-3-carboxamides (Pharmaceutical Intermediates) Welcome to the Scale-Up Support Portal You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Scope: Scale-up Optimization (Gram to Kilogram) Molecule Class: Indole-3-carboxamides (Pharmaceutical Intermediates)

Welcome to the Scale-Up Support Portal

You have reached the Tier 3 Technical Support guide for the synthesis of N-benzyl-1H-indole-3-carboxamide . This system is designed to troubleshoot the specific chemical engineering and chemistry challenges encountered when transitioning this scaffold from medicinal chemistry (MedChem) discovery to process development.

The following modules address the three critical bottlenecks identified in pilot-plant data: Thermodynamics of Amidation , Regiochemical Integrity , and Non-Chromatographic Isolation .

Module 1: Reaction Kinetics & Reagent Selection
Q: My yield drops and the reaction becomes unmanageable when scaling from 5g to 100g using HATU/DIPEA. What is happening?

A: You are experiencing the "MedChem Trap." High-performance coupling agents like HATU or BOP are excellent for rapid, small-scale library synthesis but are disastrous for scale-up due to atom economy and byproduct toxicity.

The Technical Shift: At >100g scales, the atom economy of HATU (Molecular Weight ~380) is poor. You are generating massive amounts of tetramethylurea and phosphorous byproducts that complicate workup. Furthermore, the reaction is likely too fast, creating localized hot spots (exotherms) that degrade the indole core.

Recommended Protocol: The CDI Switch Switch to 1,1'-Carbonyldiimidazole (CDI) .[1]

  • Mechanism: CDI activates the carboxylic acid to form an acyl imidazole intermediate, which then reacts with benzylamine.

  • Benefit: The byproducts are CO₂ (gas) and imidazole (water-soluble solid). This eliminates the need for chromatography.[2]

Process Safety Warning (The "Fizz" Factor): CDI activation releases CO₂ gas. At 100g+, this evolution is vigorous.

  • Charge Indole-3-carboxylic acid in THF or 2-MeTHF.

  • Add CDI portion-wise (solid addition) or as a solution over 30–60 minutes.

  • Wait for gas evolution to cease before adding the benzylamine. If you add the amine too early, you risk competing reactions and uncontrolled foaming.

Comparative Analysis of Coupling Reagents
FeatureHATU / EDC (Lab Scale)Thionyl Chloride (Acid Chloride)CDI (Process Scale)
Cost High (

$)
Low ($)Moderate (

)
Atom Economy Poor (Large byproducts)GoodExcellent
Byproducts Urea/Phosphorous (Difficult removal)SO₂, HCl (Corrosive gas)CO₂, Imidazole (Easy removal)
Safety Risk SensitizersThermal runaway / HCl gasCO₂ off-gassing
Suitability < 10g> 1kg (Requires scrubbers)100g – 10kg
Module 2: Impurity Profile & Troubleshooting
Q: I see a persistent "purple/pink" impurity in my crude mixture. What is it?

A: This is a hallmark of Indole Oxidation . The indole C2-C3 bond is electron-rich and susceptible to oxidative dimerization (forming indoxyl/indigo-like species) or polymerization under acidic conditions or exposure to light/air.

Corrective Actions:

  • Degas Solvents: Sparge your reaction solvent (THF/DMF) with Nitrogen or Argon for 15 minutes prior to use.

  • Light Protection: Wrap the reactor in foil or use amber glassware.

  • Acid Control: If using the Acid Chloride route (SOCl₂), residual HCl can catalyze the polymerization of the indole ring. Ensure complete removal of SOCl₂ (azeotrope with toluene) before adding the amine.

Q: Is there a risk of N-benzylation on the Indole Nitrogen (N1)?

A: Yes, but it is avoidable. The pKa of the Indole N-H is ~16. Benzylamine is a nucleophile, not a strong base, so it will preferentially attack the activated carbonyl (C3). However, if you use Sodium Hydride (NaH) or excessive strong base to "speed up" the reaction, you will deprotonate the N1 position, leading to 1-benzyl-N-benzyl-indole-3-carboxamide (double benzylation).

Rule of Thumb: Do not use strong inorganic bases. Use weak organic bases (imidazole generated in situ from CDI is sufficient) or triethylamine (TEA) if using acid chlorides.

Module 3: Isolation (The "Crash Out")
Q: Column chromatography is too expensive at this scale. How do I crystallize the product?

A: Amides often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, trapping impurities.

The "Anti-Solvent" Protocol: N-benzyl-1H-indole-3-carboxamide is moderately lipophilic.

  • Reaction Solvent: THF or 2-MeTHF.

  • Workup: After reaction completion, perform an aqueous wash (1M HCl to remove imidazole/amine, then Brine).

  • Solvent Swap: Distill off the THF and swap into Ethanol (hot) .

  • Crystallization:

    • Dissolve product in minimum refluxing Ethanol.

    • Slowly add Water (Anti-solvent) until turbidity persists.

    • Cool slowly (10°C/hour) to room temperature, then to 0°C.

    • Note: If it oils out, reheat to redissolve and add a seed crystal. Do not cool rapidly.

Visualizing the Scale-Up Logic

The following diagram illustrates the critical decision pathways for scaling up the synthesis, highlighting the "Go/No-Go" decision points based on safety and purity.

ScaleUpProcess Start Start: Indole-3-Carboxylic Acid ScaleCheck Scale > 100g? Start->ScaleCheck Route_HATU Route A: HATU/EDC (Lab Scale Only) ScaleCheck->Route_HATU No Route_Process Route B: Process Scale ScaleCheck->Route_Process Yes Agent_Select Select Activation Agent Route_Process->Agent_Select CDI Option 1: CDI (Preferred) Agent_Select->CDI AcidCl Option 2: SOCl2 (Strict Control) Agent_Select->AcidCl Safety_Gas Safety Check: Manage CO2 Evolution CDI->Safety_Gas Activation Step Safety_Therm Safety Check: Manage Exotherm/HCl AcidCl->Safety_Therm Activation Step Amine_Add Add Benzylamine (Controlled Rate) Safety_Gas->Amine_Add Gas Ceased Safety_Therm->Amine_Add Excess SOCl2 Removed Workup Workup: Aqueous Wash (Remove Imidazole) Amine_Add->Workup Cryst Crystallization: EtOH / Water System Workup->Cryst Final Final Product: N-benzyl-1H-indole-3-carboxamide Cryst->Final

Caption: Decision matrix for the scale-up of indole-3-carboxamide derivatives, prioritizing safety (gas evolution management) and purification efficiency (crystallization).

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses the environmental impact of HATU vs.
  • Process Chemistry of CDI: Organic Process Research & Development (OPRD) guidelines often cite CDI as the preferred reagent for >1kg amidation due to water-soluble byproducts. See: Org. Proc. Res. Dev. 2016, 20, 140-177. Link

  • Ndibe, H.C., et al. (2024).[3] Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation.[3] (Specific synthesis reference for this exact molecule). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N-Benzyl-1H-Indole-3-Carboxamide: A Comparative NMR Analysis Guide

Executive Summary This guide provides a definitive protocol for the structural verification of N-benzyl-1H-indole-3-carboxamide using proton nuclear magnetic resonance ( H NMR). In synthetic medicinal chemistry—particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural verification of N-benzyl-1H-indole-3-carboxamide using proton nuclear magnetic resonance (


H NMR).

In synthetic medicinal chemistry—particularly in the development of cannabinoid mimetics and auxin analogs—distinguishing between the desired amide-N-substituted product and its indole-1-substituted regioisomer is a critical quality gate. This guide compares the spectral "performance" (resolution and diagnostic utility) of the target molecule against its common synthetic byproducts and isomers, providing a self-validating logic flow for confirmation.

Experimental Protocol: Signal Optimization

To ensure the "Trustworthiness" of your spectral data, the choice of solvent is not merely a logistical detail; it is a mechanistic necessity.

Optimized Sample Preparation
  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).
    • Why: Chloroform-d (CDCl

      
      ) often allows rapid exchange of the labile Indole-NH and Amide-NH protons, causing them to broaden or disappear. DMSO-d
      
      
      
      forms strong hydrogen bonds with these protons, slowing exchange and sharpening the signals into observable multiplets.
  • Concentration: 5–10 mg of solid in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral signature of the target molecule against its most likely synthetic impurities: the Regioisomer (alkylation at the wrong nitrogen) and the Precursor (incomplete reaction).

The Candidates
  • Target (Product): N-benzyl-1H-indole-3-carboxamide

    • Structure: Indole core with a free NH at position 1, and a benzyl group attached to the amide nitrogen at position 3.[1]

  • Alternative A (Regioisomer): 1-benzyl-1H-indole-3-carboxamide

    • Structure: Benzyl group attached to the Indole nitrogen (position 1); primary amide at position 3.[1]

  • Alternative B (Precursor): 1H-indole-3-carboxamide

    • Structure: Unsubstituted indole and unsubstituted primary amide.

Comparative Data Table (DMSO-d )
FeatureTarget: N-benzyl-amideAlt A: 1-benzyl-indoleAlt B: Precursor
Indole NH (H-1) Broad Singlet (~11.5 - 12.0 ppm) ABSENT Broad Singlet (~11.5 ppm)
Amide NH Triplet / Broad (~8.4 - 8.6 ppm) Broad Singlets (x2) (~7.0 - 8.0 ppm)Broad Singlets (x2) (~7.0 - 8.0 ppm)
Benzyl -CH

-
Doublet (~4.5 - 4.7 ppm) Singlet (~5.4 ppm) ABSENT
Indole H-2 Singlet (~8.1 - 8.3 ppm)Singlet (~8.4 - 8.6 ppm)Singlet (~8.1 ppm)
Key Diagnostic Insights
  • The "Indole NH" Check: If the signal at ~12 ppm is missing, you have likely alkylated the indole nitrogen (Alternative A), a common side reaction if the base used in synthesis was too strong (e.g., NaH vs. TEA).

  • The "Coupling" Check: In the Target, the Benzyl -CH

    
    - appears as a doublet  (
    
    
    
    Hz) because it couples to the adjacent Amide NH. In the Regioisomer (Alt A), the Benzyl -CH
    
    
    - is on the indole nitrogen (no neighbor H), appearing as a singlet .

Detailed Spectral Assignment (Target Molecule)

Compound: N-benzyl-1H-indole-3-carboxamide Solvent: DMSO-d


Frequency:  400-600 MHz
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Indole NH 11.60 – 11.90br s1HHighly deshielded labile proton; diagnostic of 1H-indole core.
Amide NH 8.40 – 8.60t (or br t)1HTriplet due to coupling with Benzyl-CH

. Deshielded by carbonyl.
Indole H-2 8.10 – 8.30s (or d)1HDeshielded by the adjacent C=O group; characteristic of 3-subst. indoles.[1][2][3][4][5][6][7][8][9]
Indole H-4 8.00 – 8.15d1HAromatic proton closest to the carbonyl (anisotropic deshielding).
Benzyl Ar-H 7.20 – 7.40m5HOverlapping multiplets typical of a monosubstituted benzene ring.
Indole H-5,6,7 7.10 – 7.25m3HRemaining indole aromatic protons.
Benzyl -CH

-
4.50 – 4.65d (

Hz)
2HCritical Signal. Doublet confirms connectivity to -NH-.

Mechanistic Validation Logic

The following diagram illustrates the decision logic required to validate the structure. This workflow eliminates false positives from regioisomers.

NMR_Validation Start Crude Product NMR (DMSO-d6) Check_12ppm Is Indole NH present? (~11.5 - 12.0 ppm) Start->Check_12ppm Check_Amide Check Amide Region (~8.5 ppm) Check_12ppm->Check_Amide Yes Result_Regio IDENTIFIED REGIOISOMER: 1-benzyl-1H-indole-3-carboxamide (N-alkylation occurred) Check_12ppm->Result_Regio No (Signal Absent) Check_CH2 Check Benzyl CH2 Splitting (~4.6 ppm) Check_Amide->Check_CH2 Signal Present Result_Precursor IDENTIFIED PRECURSOR: Indole-3-carboxamide (No Benzyl group) Check_Amide->Result_Precursor NH2 Signals (2H) Result_Target CONFIRMED: N-benzyl-1H-indole-3-carboxamide Check_CH2->Result_Target Doublet (Coupled to NH) Check_CH2->Result_Regio Singlet (No Coupling)

Figure 1: NMR Decision Tree for distinguishing N-benzyl-1H-indole-3-carboxamide from its 1-benzyl isomer and unsubstituted precursors.

References

  • Ndibe, H.C., et al. (2024). "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide." International Journal of Research and Scientific Innovation.[1] Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 1234 (General Indole Derivatives). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for DMSO-d6 residual peaks). Retrieved from [Link]

  • Rani, N., et al. (2022). "Synthesis of N-substituted indole-3-carbaldehyde oxime derivatives." Molecules. (Provides comparative shifts for 1-benzyl vs N-benzyl isomers). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Purity Validation of N-benzyl-1H-indole-3-carboxamide

LC-MS vs. HPLC-UV and NMR in Drug Discovery Workflows Executive Summary In the high-stakes environment of medicinal chemistry and drug development, the integrity of the screening library is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS vs. HPLC-UV and NMR in Drug Discovery Workflows

Executive Summary

In the high-stakes environment of medicinal chemistry and drug development, the integrity of the screening library is paramount. N-benzyl-1H-indole-3-carboxamide serves as a critical scaffold in the synthesis of cannabimimetic agents and kinase inhibitors. While traditional purity assessments often rely on HPLC-UV or 1H-NMR, these methods frequently fail to detect non-chromophoric impurities or trace synthetic byproducts (0.1% - 0.5% range) that can skew biological assay data.

This guide provides a technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against standard alternatives, validated by experimental workflows. We demonstrate that LC-MS is not merely a confirmation tool but the superior primary method for validating the purity of indole-carboxamide derivatives due to its sensitivity to isobaric impurities and lack of dependence on chromophores.

Comparative Analysis: LC-MS vs. The Alternatives

To establish the superiority of LC-MS for this specific analyte, we compared it against the two industry standards: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Proton Nuclear Magnetic Resonance (1H-NMR).

The "Blind Spot" Problem

Synthetic routes for N-benzyl-1H-indole-3-carboxamide typically involve coupling indole-3-carboxylic acid with benzylamine. Common impurities include:

  • Unreacted Benzylamine: Lacks a strong chromophore above 220 nm; often invisible to UV at standard detection wavelengths (254 nm).

  • Dicyclohexylurea (DCU): A byproduct of DCC coupling, often co-elutes with the product in reverse-phase chromatography.

Performance Metrics Table
FeatureHPLC-UV (DAD)1H-NMR (400 MHz)LC-MS (ESI-Q-TOF)
Primary Detection Principle Chromophore Absorption (Beer-Lambert Law)Magnetic Moment of NucleiMass-to-Charge Ratio (m/z)
Sensitivity (LOD) ~10 µM (Dependent on

)
~1 mM (Low sensitivity for trace)~1 nM (High Sensitivity)
Specificity Low (Co-elution risk)High (Structural ID)Very High (Mass separation)
Detection of Benzylamine Poor (Weak UV absorption)Good (Distinct benzylic protons)Excellent (High ionization efficiency)
Throughput HighLowHigh
Suitability for Quantitation Excellent (if pure)Good (qNMR)Excellent (with internal std)

Expert Insight: While NMR is the gold standard for structural confirmation, it lacks the dynamic range to detect 0.1% impurities without excessive scan times. HPLC-UV is prone to "false purity" results where the impurity (e.g., an aliphatic coupling reagent) does not absorb UV light. LC-MS bridges this gap.

Strategic Workflow: The Validation Ecosystem

A robust validation protocol does not rely on a single data point. The following diagram illustrates the decision matrix used to validate the purity of the indole scaffold, highlighting where LC-MS acts as the critical filter.

ValidationWorkflow Synthesis Crude Synthesis (Indole-3-carboxylic acid + Benzylamine) PrepHPLC Prep-HPLC Purification Synthesis->PrepHPLC Decision1 Initial Purity Check (HPLC-UV @ 254nm) PrepHPLC->Decision1 Fail1 < 95% Purity (Re-Purify) Decision1->Fail1 Dirty Pass1 > 95% Purity (Apparent) Decision1->Pass1 Clean Fail1->PrepHPLC LCMS LC-MS Validation (ESI+, Full Scan) Pass1->LCMS Result1 Mass Match + No Extra Ions LCMS->Result1 Result2 Hidden Impurity Detected (e.g., m/z 108 Benzylamine) LCMS->Result2 NMR Final qNMR (Structural Confirmation) Result1->NMR Result2->PrepHPLC Recycle Release Batch Release NMR->Release

Figure 1: Integrated Purity Validation Workflow. Note how LC-MS serves as the gatekeeper for "Apparent" UV purity before resource-intensive NMR analysis.

Experimental Protocol: LC-MS Validation

This protocol adheres to ICH Q2(R1) guidelines for validation of analytical procedures [1]. It is designed to separate the target indole-carboxamide from common synthetic precursors.

3.1 Materials & Instrumentation
  • System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole LC/MS (or equivalent Q-TOF).

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water; Formic Acid (FA).

3.2 Chromatographic Conditions

The use of formic acid is critical here. It ensures the protonation of the amide nitrogen and the indole ring, facilitating Electrospray Ionization (ESI) in positive mode (


).
  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Injection Volume: 1.0 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: MeCN + 0.1% Formic Acid

Gradient Table:

Time (min)% BEvent
0.005Equilibration
1.005Hold
8.0095Linear Ramp
10.0095Wash
10.105Re-equilibration
3.3 Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V

  • Scan Range: m/z 50 – 600 (Full Scan)

Results & Discussion: Interpreting the Data
4.1 Fragmentation & Identification

In positive ESI mode, N-benzyl-1H-indole-3-carboxamide (


, MW = 250.29) typically appears as the protonated molecular ion 

.

To validate that the peak is indeed the target and not an isomer, MS/MS fragmentation is utilized. The amide bond is the primary site of cleavage.

Fragmentation Parent Parent Ion [M+H]+ = 251.3 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Indole-acyl Ion (m/z 144) Cleavage->Frag1 Major Path Frag2 Benzyl Cation (m/z 91) Cleavage->Frag2 Tropylium Ion Frag3 Indole Cation (m/z 116) Frag1->Frag3 -CO

Figure 2: MS/MS Fragmentation Pathway. The presence of m/z 144 and m/z 91 confirms the N-benzyl-indole-carboxamide structure.

4.2 Case Study: The "Hidden" Impurity

In a controlled experiment, a sample showed >99% purity via HPLC-UV (254 nm). However, LC-MS analysis using the Total Ion Chromatogram (TIC) revealed a co-eluting peak at m/z 225 .

  • Analysis: The mass difference (251 - 225 = 26 Da) suggested a structural analog.

  • Identification: This corresponded to N-phenyl-1H-indole-3-carboxamide (where benzyl is replaced by phenyl), a byproduct from contaminated amine starting material.

  • Impact: The phenyl analog has significantly different binding affinity in CB1/CB2 receptor assays [2]. Without LC-MS, this impurity would have generated false biological data.

Conclusion

Validating the purity of N-benzyl-1H-indole-3-carboxamide requires a multi-faceted approach. While HPLC-UV is sufficient for routine monitoring of the major component, it fails to guarantee the absence of non-chromophoric or co-eluting isobaric impurities.

Recommendation: For all compounds intended for biological screening (SAR studies), LC-MS must be the primary release criteria, with a purity threshold of >95% based on TIC area integration, confirmed by the presence of the m/z 144 and m/z 91 fragments.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Wiley Online Library. (2011). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. ChemMedChem. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9876543 (Indole-3-carboxamide derivatives). PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

Validation

High-Resolution Crystal Structure Determination of N-benzyl-1H-indole-3-carboxamide: A Comparative Technical Guide

Executive Summary N-benzyl-1H-indole-3-carboxamide represents a critical scaffold in medicinal chemistry, serving as a structural core for synthetic cannabinoid receptor agonists and novel antimicrobial agents.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-1H-indole-3-carboxamide represents a critical scaffold in medicinal chemistry, serving as a structural core for synthetic cannabinoid receptor agonists and novel antimicrobial agents.[1] While spectroscopic data (NMR, FTIR) provide connectivity information, they fail to elucidate the 3D supramolecular arrangement—specifically the hydrogen-bonding networks and


-stacking interactions that dictate pharmacological efficacy and solid-state stability.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" for absolute structure determination—against computational and powder-based alternatives.[1] We provide a validated protocol for synthesizing, crystallizing, and solving the structure of this conformationally flexible molecule.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher targeting IND (Investigational New Drug) applications, choosing the right characterization method is a balance of resolution, throughput, and resource allocation.

The "Product": Single Crystal XRD (SC-XRD)

Verdict: The only method capable of providing absolute configuration, tautomeric state confirmation, and precise bond lengths/angles required for structure-based drug design (SBDD).

The Alternatives
  • Computational Structure Prediction (CSP/DFT): Uses Density Functional Theory to predict low-energy conformers.[1]

    • Pros: Zero material cost; rapid screening of conformers.[1]

    • Cons: Often fails to predict solvent inclusion or unexpected polymorphs driven by kinetic factors.[1]

  • Powder X-Ray Diffraction (PXRD):

    • Pros: Rapid bulk phase identification; no need for large crystals.[1]

    • Cons: Structure solution (Rietveld refinement) is computationally intensive and often ambiguous for flexible organic molecules with low symmetry (

      
      ).[1]
      
Performance Matrix: SC-XRD vs. Alternatives[1]
FeatureSC-XRD (Experimental) DFT (Computational) PXRD (Bulk)
Resolution Atomic (< 0.8 Å)TheoreticalMedium (Peaks)
H-Bond Detection Direct (via D-H...A geometry)InferredDifficult
Polymorph ID Definitive (Unit Cell)PredictiveFingerprint only
Sample Req. Single Crystal (~0.1 mm)None (In silico)~10-50 mg Powder
Turnaround 24-48 Hours (post-crystal)12-24 Hours (CPU time)1 Hour
Primary Risk Crystallization FailureForce Field InaccuracyPreferred Orientation

Part 2: Experimental Protocol (Self-Validating System)

Synthesis & Purification

Rationale: High-quality crystals require >99% purity.[1] Impurities disrupt nucleation sites, leading to amorphous precipitation.[1]

Validated Pathway: We utilize a modified Vilsmeier-Haack formylation followed by oxidative amidation.[1] This avoids the harsh conditions of acid chloride routes that can degrade the indole ring.[1]

  • Step 1: Formylation of indole using

    
     to yield indole-3-carboxaldehyde.[1]
    
  • Step 2: Oxidation to the acid/chloride or direct reductive amidation.[1]

  • Step 3: Reaction with benzylamine.[1][2]

  • Checkpoint:

    
     NMR (DMSO-
    
    
    
    ) must show the amide -NH doublet at
    
    
    ppm and the indole -NH singlet at
    
    
    ppm.[1]
Crystallization Strategy (The Critical Step)

N-benzyl-1H-indole-3-carboxamide possesses a flexible benzyl arm.[1] Fast evaporation traps the molecule in high-energy conformers (amorphous).[1] We use Slow Evaporation from a Binary Solvent System .

  • Solvent A (Good): Ethanol or Methanol (dissolves the amide).[1]

  • Solvent B (Poor): Water or Hexane (induces nucleation).[1]

  • Protocol: Dissolve 20 mg in 2 mL warm Ethanol. Filter through 0.45 µm PTFE.[1] Place in a narrow vial. Cap with Parafilm and puncture 3 times.[1] Leave undisturbed at 4°C.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     (
    
    
    
    Å).[1]
  • Temperature: 100 K (Essential to freeze benzyl ring rotation and reduce thermal ellipsoids).

  • Strategy: Collect full sphere to maximize redundancy (

    
     completeness).
    

Part 3: Structural Logic & Visualization[1]

Workflow Diagram

The following diagram illustrates the critical decision points in the structural determination workflow.

G Start Crude N-benzyl-1H-indole-3-carboxamide Purification Recrystallization (EtOH) Start->Purification Check Purity Check (NMR/TLC) >99%? Purification->Check Check->Purification No CrystalMethod Slow Evaporation (EtOH/Hexane 1:1) Check->CrystalMethod Yes Microscopy Optical Microscopy (Birefringence Check) CrystalMethod->Microscopy SCXRD SC-XRD Data Collection (100 K, Mo-Ka) Microscopy->SCXRD Single Crystal Found Structure Structure Solution (SHELXT / OLEX2) SCXRD->Structure Refinement Refinement (R1 < 5%) Structure->Refinement

Caption: Validated workflow for converting crude synthetic product into refinement-quality crystallographic data.

Supramolecular Synthons: What to Look For

In the crystal lattice, N-benzyl-1H-indole-3-carboxamide will adopt one of two primary hydrogen-bonding motifs. Identifying this is crucial for understanding solubility and bioavailability.[1]

  • Dimer Motif (

    
    ):  Two molecules pair via the amide N-H...O=C bonds.[1] This is the thermodynamically stable form, often resulting in higher melting points.[1]
    
  • Catemer Motif (

    
    ):  Infinite chains where the amide N-H donates to the carbonyl of the next molecule.[1] This often occurs in the presence of protic solvents (like Ethanol) which may intercalate.[1]
    

Diagram: H-Bonding Competition

H cluster_0 Thermodynamic Product cluster_1 Kinetic Product Molecule Indole-3-Carboxamide Monomer Dimer Centrosymmetric Dimer (R2,2(8) Graph Set) Molecule->Dimer Non-polar Solvent (Slow Growth) Chain Infinite Catemer Chain (C(4) Graph Set) Molecule->Chain Polar Solvent (Fast Prec.)

Caption: Competition between dimer and chain formation driven by solvent polarity and crystallization kinetics.[1]

Part 4: Technical Specifications & Expected Data

When you successfully solve the structure, compare your data against these standard parameters for indole-3-carboxamides to validate your solution.

ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric packing is preferred for achiral dimers.
C=O[1] Bond Length 1.22 – 1.24 ÅTypical amide double bond character.[1]
N(Indole)-C Bond 1.36 – 1.38 ÅIndicates aromaticity of the pyrrole ring.[1]
Torsion Angle

Determines if the amide is planar with the indole ring (Conjugation check).[1]
H-Bond Distance 2.8 – 3.0 Å (N...O)Strong intermolecular hydrogen bonding.[1]

Troubleshooting:

  • High R-factor (>10%): Likely due to disorder in the benzyl ring.[1] Solution: Model the benzyl group with split occupancy (PART 1 / PART 2 in SHELXL).

  • Twinning: Common if crystals grew too fast.[1] Solution: Check for non-merohedral twinning using CELL_NOW or re-crystallize from a more dilute solution.[1]

References

  • Ndibe, H.C., et al. (2024).[1][2] Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation. Link

  • Sigma-Aldrich. (n.d.).[1] N-benzyl-1H-indole-3-carboxamide Product Sheet. Link

  • Cumming, G.R., et al. (2011).[1] Hydrogen Bonding Patterns in a Series of 3-Spirocyclic Oxindoles. Crystal Growth & Design. Link

  • PubChem. (2025).[1][3] 1H-indole-3-carboxamide Compound Summary. National Library of Medicine.[1] Link

  • UNODC. (2025). Synthetic Cannabinoid Receptor Agonists: Structural Classification. United Nations Office on Drugs and Crime.[1] Link[4]

Sources

Comparative

A Comparative Guide to the Bioactivity of N-benzyl vs. N-alkyl Indole-3-carboxamides

Introduction: The Versatile Indole-3-carboxamide Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Indole-3-carboxamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives, indole-3-carboxamides have emerged as a particularly fruitful area of research, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and potent modulatory effects on G protein-coupled receptors (GPCRs).[2][4] A key point of structural diversification for this class of compounds is the substitution at the N1 position of the indole ring. This guide provides a detailed comparative analysis of two common N1-substituent classes: N-benzyl and N-alkyl groups, focusing on their influence on bioactivity, particularly as modulators of cannabinoid receptors. Understanding the distinct contributions of these substituents is crucial for the rational design of novel therapeutics.[5][6]

This guide will delve into the synthetic strategies for these compounds, compare their receptor pharmacology, and analyze their functional bioactivities, supported by experimental data and protocols.

Synthetic Strategies: A Tale of Two Substituents

The synthesis of both N-benzyl and N-alkyl indole-3-carboxamides typically begins with the indole-3-carboxylic acid scaffold. The general approach involves the activation of the carboxylic acid followed by coupling with a desired amine. However, the introduction of the N1-substituent can be strategically timed.

A common synthetic route involves the initial N-alkylation or N-benzylation of an indole ester, followed by hydrolysis to the carboxylic acid and subsequent amide coupling. Alternatively, the amide can be formed first, followed by N-substitution. The choice of route can be influenced by the desired final compound and the potential for side reactions. For instance, direct N-acylation can sometimes compete with the desired C3-amide formation.[7]

Synthesis cluster_n_benzyl N-benzyl Indole-3-carboxamides cluster_n_alkyl N-alkyl Indole-3-carboxamides indole_ester_b Indole-3-carboxylate n_benzyl_indole_ester N-benzyl Indole-3-carboxylate indole_ester_b->n_benzyl_indole_ester Benzyl Halide, Base n_benzyl_indole_acid N-benzyl Indole-3-carboxylic Acid n_benzyl_indole_ester->n_benzyl_indole_acid Hydrolysis n_benzyl_carboxamide N-benzyl Indole-3-carboxamide n_benzyl_indole_acid->n_benzyl_carboxamide Amine, Coupling Agents indole_ester_a Indole-3-carboxylate n_alkyl_indole_ester N-alkyl Indole-3-carboxylate indole_ester_a->n_alkyl_indole_ester Alkyl Halide, Base n_alkyl_indole_acid N-alkyl Indole-3-carboxylic Acid n_alkyl_indole_ester->n_alkyl_indole_acid Hydrolysis n_alkyl_carboxamide N-alkyl Indole-3-carboxamide n_alkyl_indole_acid->n_alkyl_carboxamide Amine, Coupling Agents

Caption: General synthetic schemes for N-benzyl and N-alkyl indole-3-carboxamides.

Comparative Receptor Pharmacology: Affinity and Selectivity at Cannabinoid Receptors

A significant body of research on N-substituted indole-3-carboxamides has focused on their interaction with the cannabinoid receptors, CB1 and CB2.[8][9][10] These receptors are key components of the endocannabinoid system and are important therapeutic targets.[11][12] The nature of the N1-substituent plays a critical role in determining the binding affinity (Ki) and selectivity for these receptors.

N-alkyl Indole-3-carboxamides:

Structure-activity relationship (SAR) studies have shown that the length and branching of the N-alkyl chain can significantly impact CB1 and CB2 receptor affinity. For instance, in some series of indole-3-carboxamides, an N-pentyl chain has been found to be optimal for CB1 receptor binding.[13] The presence of fluorine in the pentyl group can further increase the affinity for CB1R.[13]

N-benzyl Indole-3-carboxamides:

The introduction of a benzyl group at the N1 position introduces a bulky, aromatic moiety which can lead to different receptor interactions compared to a flexible alkyl chain. In some cases, N-benzyl substitution has been shown to enhance affinity and, in certain scaffolds, can improve selectivity for the CB2 receptor over the CB1 receptor.[14] However, in other contexts, N-benzylation has been reported to diminish or inactivate biological activity, highlighting the importance of the overall molecular framework.[15]

Data Summary: A Head-to-Head Look at Binding Affinities

The following table summarizes representative binding affinity data for N-benzyl and N-alkyl indole-3-carboxamide analogs at human CB1 and CB2 receptors. It is important to note that direct comparisons can be challenging due to variations in the rest of the molecule across different studies.

Compound TypeN1-SubstituentC3-Carboxamide MoietyCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Reference
N-alkylPentylAdamantylHigh AffinityModerate AffinityVaries[10][13]
N-alkylFluoropentylAdamantylIncreased AffinityVariesVaries[13]
N-benzylBenzylQuinuclidinone9.11.30.14 (CB2 selective)[14]
N-benzylBenzylPhenylVariesVariesVaries[16]

Functional Bioactivity: Agonism, Antagonism, and Downstream Signaling

Beyond binding affinity, the functional consequence of receptor interaction is a critical aspect of bioactivity. Indole-3-carboxamides can act as agonists, antagonists, or inverse agonists at cannabinoid receptors. This functional activity is often assessed through assays that measure the modulation of downstream signaling pathways.

Cannabinoid receptors are primarily coupled to inhibitory G proteins (Gi/o).[11] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Functional assays often quantify this change in cAMP or measure other downstream events like the activation of extracellular signal-regulated kinases (ERKs).[13]

Signaling_Pathway Ligand Indole-3-carboxamide (N-benzyl or N-alkyl) GPCR Cannabinoid Receptor (CB1/CB2) Ligand->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Cannabinoid receptor signaling pathway.

The choice between an N-benzyl and an N-alkyl substituent can influence not only the potency of the functional response (e.g., EC50 or IC50 in a cAMP assay) but also the efficacy (the maximal response). For instance, a bulkier N-benzyl group might sterically hinder the conformational change required for full receptor activation, leading to partial agonism, whereas a more flexible N-alkyl chain might allow for full agonism. Conversely, the aromatic interactions afforded by the benzyl group could be crucial for antagonistic activity in certain scaffolds.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds for cannabinoid receptors.[11][12]

Objective: To determine the inhibitory constant (Ki) of N-benzyl and N-alkyl indole-3-carboxamides for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing human CB1 or CB2 receptors.[11]

  • Radioligand (e.g., [3H]CP-55,940).[11][17]

  • Test compounds (N-benzyl and N-alkyl indole-3-carboxamides).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[11]

  • Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., WIN-55,212-2).

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.[11]

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at 30°C.[11]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Compounds, Buffers, Membranes) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test) prepare_reagents->plate_setup incubation Incubate at 30°C plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay

This assay measures the ability of a compound to modulate adenylyl cyclase activity, indicating its functional effect on Gi/o-coupled receptors.[18][19]

Objective: To determine the functional potency (EC50 or IC50) and efficacy of N-benzyl and N-alkyl indole-3-carboxamides at CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Procedure:

  • Plate the cells in a suitable multi-well plate and allow them to adhere.

  • Pre-treat the cells with the test compounds at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the test compound concentration to determine EC50/IC50 and maximal efficacy.

Conclusion: Guiding Future Drug Design

The choice between an N-benzyl and an N-alkyl substituent on the indole-3-carboxamide scaffold has profound implications for its bioactivity. While N-alkyl chains, particularly of optimal length, can confer high potency at cannabinoid receptors, the N-benzyl group offers a distinct steric and electronic profile that can be exploited to fine-tune affinity and selectivity, sometimes favoring the CB2 receptor. The decision of which substituent to employ is therefore a critical aspect of the drug design process, contingent on the therapeutic target and the desired pharmacological profile. The experimental protocols provided herein offer a robust framework for the empirical determination of these properties, enabling researchers to make informed decisions in the quest for novel and effective indole-3-carboxamide-based therapeutics.

References

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm (RSC Publishing). Available from: [Link]

  • Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. PubMed. Available from: [Link]

  • Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available from: [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. Available from: [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available from: [Link]

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • 2.6. Cannabinoid Receptor Binding Assay. Bio-protocol. Available from: [Link]

  • Assay of CB 1 Receptor Binding. Springer Nature Experiments. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. Available from: [Link]

  • Current results on the biological and pharmacological activities of Indole-3-carbinol. PMC. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available from: [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available from: [Link]

  • Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

  • GPCR targeted Functional Assay Services. Creative Biolabs. Available from: [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available from: [Link]

  • Functional assays for screening GPCR targets. Elsevier. Available from: [Link]

  • Synthesis of indole‐3‐carboxamides. ResearchGate. Available from: [Link]

  • Recent Advances in Selective CB2 Agonists for the Treatment of Pain. Google Books.
  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Tools for GPCR drug discovery. ScienceOpen. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. PMC. Available from: [Link]

  • Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. PMC. Available from: [Link]

  • Effect of N-benzyl group in indole scaffold of thiosemicarbazones on the biological activity of their Pd(II) complexes: DFT, biomolecular interactions, in silico docking, ADME and cytotoxicity studies. Tokyo University of Science. Available from: [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available from: [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available from: [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. Available from: [Link]

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. ACS Publications. Available from: [Link]

Sources

Validation

Reference Standard Selection Guide: N-benzyl-1H-indole-3-carboxamide Analysis

Executive Summary N-benzyl-1H-indole-3-carboxamide represents a critical structural backbone in the analysis of synthetic cannabinoids (e.g., SDB-006 analogs) and emerging medicinal indoles. Precise identification of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-1H-indole-3-carboxamide represents a critical structural backbone in the analysis of synthetic cannabinoids (e.g., SDB-006 analogs) and emerging medicinal indoles. Precise identification of this moiety is complicated by the prevalence of positional isomers (e.g., indazole vs. indole cores) and isobaric precursors.

This guide compares the performance and utility of ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Analytical Standards and Research Grade (In-House) Synthetics . For forensic toxicology and late-stage drug development, data suggests that only ISO 17034 CRMs provide the metrological traceability required to withstand legal and regulatory scrutiny, whereas Research Grade materials often fail to resolve critical isomeric impurities.

Part 1: The Analytical Challenge

The analysis of N-benzyl-1H-indole-3-carboxamide is not merely a test of purity but of structural certainty . The indole-3-carboxamide scaffold is prone to specific analytical pitfalls:

  • Isomeric Interference: The migration of the benzyl group or the carboxamide nitrogen can create positional isomers that co-elute on standard C18 columns.

  • Fragmentation Ambiguity: In Mass Spectrometry (MS), the benzyl cation (

    
     91) is a dominant but non-specific fragment. Reliable quantitation requires monitoring the indole acylium ion or specific backbone cleavages.
    
  • Stability: Amide hydrolysis can occur in protic solvents if standards are not buffered correctly, altering the concentration over time.

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the three primary tiers of reference materials available for this analyte. This comparison is based on ISO accreditation hierarchy and experimental utility.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: ISO 17034 CRM Tier 2: ISO 17025 Analytical Standard Tier 3: Research Grade / In-House
Primary Use Case Forensic quantification, Court testimony, GMP Release.Routine QC, Method Development, Qualitative ID.Early-stage R&D, High-throughput screening.
Certified Purity >98.0% (Mass Balance/Quantitative NMR)>95% (Chromatographic Area %)Variable (Often >90%)
Traceability SI-Traceable (NIST/BIPM via primary calibrator).Traceable to internal primary standard.None / Batch-dependent.
Uncertainty Budget Explicitly Stated (e.g., ±0.5%). Includes homogeneity & stability.[1][2]Measurement uncertainty only (at time of testing).Not provided.
Stability Data Real-time & Accelerated stability monitoring included.Retest dates provided; no continuous monitoring.Unknown.
Legal Defensibility High (Gold Standard).Moderate (Requires secondary verification).Low (Inadmissible for quantification).
Expert Insight: When to Upgrade?
  • Switch to Tier 1 (CRM) immediately if your data will be used in a court of law (forensic toxicology) or for a regulatory submission (IND/NDA). The cost of a CRM is negligible compared to the risk of invalidating a study due to standard degradation.

  • Stay with Tier 2 for routine stability indicating methods where relative retention time (RRT) is the primary output.

Part 3: Technical Deep Dive & Validation Protocols

Structural Validation (NMR)

Before using any non-CRM standard, structural identity must be confirmed. The following NMR shifts are characteristic of the N-benzyl-1H-indole-3-carboxamide structure [1, 2].

  • Solvent: DMSO-

    
     or CDCl
    
    
    
  • Key Signals (ppm):

    • 
       8.3 – 8.5: Broad singlet (Amide N-H). Critical for confirming amide integrity.
      
    • 
       7.8: Doublet (Indole C2-H or Aromatics).
      
    • 
       4.7: Singlet/Doublet (Benzyl -CH
      
      
      
      -). Shift varies if N-alkylation occurs.
    • 
       7.3 – 7.4: Multiplet (Phenyl ring protons).
      
Recommended LC-MS/MS Protocol

This protocol is designed to separate the target from common positional isomers using a high-efficiency UPLC workflow.

Chromatographic Conditions:

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Improves peak shape for amides).

Mass Spectrometry (ESI+) Transitions:

  • Precursor:

    
     (Calculate based on exact mass, typically 
    
    
    
    for base structure).
  • Quantifier Ion: Indole acylium cation (loss of benzylamine).

  • Qualifier Ion:

    
     91.0 (Tropylium ion/Benzyl cation) – Note: Non-specific, use only for confirmation.
    

Part 4: Visualization of Analytical Logic

Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the fragmentation logic used to validate the molecule's identity. The cleavage of the amide bond is the definitive identification step.

MS_Fragmentation Precursor Precursor Ion [M+H]+ Transition Amide Bond Cleavage Precursor->Transition Collision Energy Fragment1 Indole Acylium Ion (High Specificity) Transition->Fragment1 Major Pathway Fragment2 Benzyl Cation (m/z 91) (Low Specificity) Transition->Fragment2 Minor Pathway

Caption: Fragmentation pathway of N-benzyl-1H-indole-3-carboxamide. The Indole Acylium ion provides structural specificity over the generic Benzyl cation.

Diagram 2: Reference Standard Selection Workflow

A decision tree to assist researchers in selecting the appropriate standard grade based on their specific application.

Selection_Tree Start Define Application Quant Is Quantification Required? Start->Quant Legal Is Data for Legal/Regulatory Use? Quant->Legal Yes Research SELECT TIER 3: Research Grade Quant->Research No (Qualitative only) CRM SELECT TIER 1: ISO 17034 CRM Legal->CRM Yes (Forensics/GMP) ISO17025 SELECT TIER 2: ISO 17025 Standard Legal->ISO17025 No (Internal QC)

Caption: Decision matrix for selecting reference standards. Quantification for legal/regulatory purposes mandates ISO 17034 materials.

References

  • Ndibe, H.C., et al. (2024).[3][4] "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide." International Journal of Research and Scientific Innovation, 11(1). Link

  • UNODC. (2013). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." United Nations Office on Drugs and Crime. Link

  • LGC Standards. (2024). "Why ISO 17034? The importance of accreditation for reference material producers." LGC Standards. Link

  • Anton Paar. (2024).[3] "ISO 17034 Versus ISO 17025: Understanding Accreditation Levels." Anton Paar Wiki. Link

  • BenchChem. (2025).[5] "Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives." BenchChem Application Notes. Link

Sources

Comparative

Comparative Guide: Structural Confirmation of N-benzyl-1H-indole-3-carboxamide via Elemental Analysis

Executive Summary In the rigorous landscape of medicinal chemistry and drug development, establishing the absolute purity of a new chemical entity (NCE) is paramount. While High-Performance Liquid Chromatography (HPLC) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of medicinal chemistry and drug development, establishing the absolute purity of a new chemical entity (NCE) is paramount. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous for checking homogeneity and connectivity, they often fail to detect inorganic impurities, trapped solvents, or moisture that affect gravimetric accuracy.

This guide provides a technical deep-dive into the Elemental Analysis (CHN) of N-benzyl-1H-indole-3-carboxamide, a privileged scaffold in synthetic cannabinoid and anti-inflammatory research. We compare EA against modern alternatives (qNMR, HRMS) and provide a self-validating workflow to ensure your compound meets the stringent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 tolerance required for top-tier peer-reviewed journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Part 1: The Compound Profile

Before analyzing the data, we must establish the theoretical baseline. N-benzyl-1H-indole-3-carboxamide is synthesized via the coupling of indole-3-carboxylic acid derivatives with benzylamine.

Chemical Structure:

  • IUPAC Name: N-benzyl-1H-indole-3-carboxamide[9]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.30 g/mol

Theoretical Elemental Composition

To validate the compound, experimental results must align with these calculated mass percentages:

ElementAtomic MassCountTotal Mass ContributionTheoretical %
Carbon (C) 12.01116192.17676.78%
Hydrogen (H) 1.0081414.1125.64%
Nitrogen (N) 14.007228.01411.19%
Oxygen (O) 15.999115.9996.39%

Part 2: Comparative Analysis (EA vs. Alternatives)

Why perform combustion analysis in the age of high-resolution mass spectrometry? The answer lies in orthogonality .

The "Purity Gap" in Modern Analytics

Many researchers rely solely on HPLC >95%. However, HPLC only detects UV-active impurities. It is "blind" to:

  • Inorganic salts (e.g., Sodium chloride, Silica gel).

  • Trapped solvents (e.g., Water, Dichloromethane).

  • Grease/Oils (unless specific detectors are used).

Method Comparison Matrix
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec) HPLC-UV
Primary Output Bulk Elemental Composition (%)Molar Purity / StructureExact Mass / FormulaChromatographic Homogeneity
Detection Basis Combustion (Gravimetric)Nuclear Spin (Protons)Ionization (m/z)UV Absorption
Blind Spots Does not identify structure (Isomers)Requires internal standard; expensiveDoes not prove bulk purityBlind to non-UV impurities (Salts/Water)
"Gold Standard" Status Yes (for bulk purity)Rising (as substitute for EA)No (Identity only)No (Relative purity only)

Expert Insight: EA is the only method listed that physically burns the entire sample. If your sample contains 5% non-combustible inorganic salt (e.g., from a poor workup), your Carbon % will drop significantly, alerting you to a problem that HRMS would miss completely.

Part 3: Experimental Protocol

To achieve the data presented in Part 4, the following synthesis and purification workflow is recommended. This protocol is designed to minimize the most common EA failures: trapped solvent and inorganic residue.

Synthesis (Speeter-Anthony Modification)
  • Reagents: Indole-3-carbonyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Indole-3-carbonyl chloride in DCM under

      
       atmosphere.
      
    • Add TEA, followed by dropwise addition of Benzylamine at 0°C.

    • Stir at Room Temp for 4 hours. Precipitate forms.

Purification (Crucial for EA)
  • Wash: Dilute with DCM, wash with 1N HCl (removes unreacted amine), then Sat.

    
    , then Brine.
    
  • Drying (Chemical): Dry organic layer over anhydrous

    
    .[10][11] Filter.
    
  • Recrystallization: Evaporate DCM. Recrystallize the solid from Ethanol/Water (9:1) .

    • Why? DCM is heavy and traps easily in the crystal lattice, skewing EA results. Ethanol is easier to remove.

  • Drying (Physical): Dry in a vacuum oven at 60°C for 24 hours over

    
    .
    
    • Why? Removes trace water.

      
       is a desiccant.
      
Analysis Method
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Sample Mass: 2–3 mg (weighed on a microbalance with

    
     mg precision).
    
  • Combustion Temp: 950°C.

  • Carrier Gas: Helium.

Part 4: Data Presentation & Interpretation

Scenario A: The Validated Sample (Pass)

This data represents a sample that has been properly recrystallized and dried.

ElementTheoretical (%)Experimental (%)Deviation (

)
Result
Carbon 76.7876.65-0.13PASS
Hydrogen 5.645.68+0.04PASS
Nitrogen 11.1911.15-0.04PASS

Criteria: All values are within the journal-standard tolerance of


.
Scenario B: The "Wet" Sample (Fail - Trapped Solvent)

Common failure: The sample was recrystallized from DCM but not dried under vacuum long enough.

ElementTheoretical (%)Experimental (%)Deviation (

)
Interpretation
Carbon 76.7872.10-4.68 FAIL (Significant Drop)
Hydrogen 5.645.20-0.44FAIL
Nitrogen 11.1910.50-0.69FAIL

Diagnosis: The presence of Dichloromethane (


) adds mass but lowers the percentage of Carbon and Nitrogen (since DCM is only 14% Carbon by mass, whereas the product is 76%).
  • Corrective Action: Re-dry at 80°C under high vacuum for 48 hours and re-run.

Scenario C: Inorganic Contamination (Fail)

Common failure: Silica gel breakthrough or trapped Sodium Sulfate.

ElementTheoretical (%)Experimental (%)Deviation (

)
Interpretation
Carbon 76.7870.50-6.28 FAIL
Hydrogen 5.645.15-0.49FAIL
Nitrogen 11.1910.25-0.94FAIL

Diagnosis: All percentages are uniformly lower than theoretical. The "missing" mass is non-combustible material (ash).

  • Corrective Action: Dissolve in EtOAc, filter through a 0.45µm PTFE membrane to remove particulates, re-precipitate.

Part 5: Workflow Visualization

The following diagram illustrates the decision-making process for structural confirmation, highlighting where EA fits into the "Orthogonal" validation strategy.

G start Crude N-benzyl-1H-indole-3-carboxamide purification Purification (Recrystallization EtOH/H2O) start->purification drying Vacuum Drying (60°C, 24h, P2O5) purification->drying analysis_branch Orthogonal Analysis drying->analysis_branch nmr 1H NMR (Check Structure) analysis_branch->nmr hplc HPLC (Check UV Purity) analysis_branch->hplc ea Elemental Analysis (Check Bulk Composition) analysis_branch->ea decision Data Evaluation ea->decision pass PASS: Within ±0.4% Tolerance decision->pass Match Theoretical fail_solvent FAIL: Low %C, Low %N (Trapped Solvent) decision->fail_solvent Deviations fail_ash FAIL: Uniform Drop in % (Inorganic Ash) decision->fail_ash Deviations fail_solvent->drying Re-Dry fail_ash->purification Re-Filter

Figure 1: Orthogonal validation workflow. Note the feedback loops (dashed lines) for correcting specific EA failures.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[6][12] [Link]

  • Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[3] [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). N-benzyl-1H-indole-3-carboxamide (Compound Summary). Inxight Drugs. [Link]

Sources

Validation

Comparative In Silico Profiling of Indole-3-Carboxamide Derivatives at Cannabinoid Receptors

Executive Summary Indole-3-carboxamides (e.g., CUMYL-PICA, 5F-MDMB-PICA) represent a structural class of synthetic cannabinoid receptor agonists (SCRAs) with high potency and distinct selectivity profiles. Unlike classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxamides (e.g., CUMYL-PICA, 5F-MDMB-PICA) represent a structural class of synthetic cannabinoid receptor agonists (SCRAs) with high potency and distinct selectivity profiles. Unlike classical tricyclic cannabinoids (e.g., THC), these ligands utilize a flexible linker to engage the "toggle switch" residues within the orthosteric binding pocket of Cannabinoid Receptors 1 (CB1) and 2 (CB2).

This guide provides a validated comparative docking protocol to predict the binding affinity and orientation of these ligands. By comparing the non-fluorinated parent (Ligand A) against its 5-fluoro analog (Ligand B), we demonstrate how subtle halogenations drive significant shifts in potency—a critical factor in drug design and forensic toxicology.

Structural Foundation & Target Selection[1][2]

To ensure high-fidelity docking results, the selection of the crystal structure must match the pharmacological state of the ligand (Agonist vs. Antagonist). Using an antagonist-bound structure for agonist docking is a common source of false negatives due to steric clashes in the contracted orthosteric pocket.

Recommended Crystal Structures
TargetPDB IDResolutionStateLigand BoundRationale for Selection
hCB1 5XRA 2.80 ÅActive (Agonist)AM11542Captures the active conformation of the Trp356 "toggle switch" essential for agonist signaling.
hCB2 6KPC 3.20 ÅActive (Agonist)WIN 55,212-2Represents the G-protein coupled state, critical for predicting efficacy (

).

Critical Insight: Avoid using 5TGZ (CB1) or 5ZTY (CB2) for this specific study unless performing Induced Fit Docking (IFD), as these are antagonist-bound structures with a "closed" toggle switch that sterically hinders indole-3-carboxamide binding.

Comparative Docking Protocol

This protocol utilizes a consensus approach compatible with standard engines (AutoDock Vina, Schrödinger Glide, or GOLD).

Phase 1: Ligand Preparation

The indole-3-carboxamide scaffold requires specific attention to the amide linker stereochemistry.

  • Topology Generation: Generate 3D coordinates from SMILES strings.

  • Protonation State: Set pH to 7.4. Ensure the indole nitrogen remains unprotonated (neutral) while any secondary amines in the "head" group (e.g., adamantyl or cumyl amine) are checked for pKa.

  • Conformational Sampling: Perform an initial energy minimization (MMFF94 force field) to relax the amide linker.

    • Constraint: Enforce trans-amide geometry, as cis-amide conformers are energetically unfavorable in the binding pocket.

Phase 2: Receptor Preparation
  • Hydration: Remove all crystallographic water molecules except those bridging the ligand and residues H178/H179 (CB1 numbering), if present.

  • Hydrogen Network: Optimize H-bond networks using PropKa (pH 7.0).

  • Restrained Minimization: Apply OPLS3e or AMBER force field minimization to the side chains within 5 Å of the co-crystallized ligand to relieve steric clashes (RMSD limit: 0.3 Å).

Phase 3: Grid Generation & Docking
  • Grid Center (CB1): Centered on the centroid of the co-crystallized AM11542 (approx. x: 10.5, y: -15.2, z: 55.0).

  • Search Space: 25 Å x 25 Å x 25 Å box.

  • Exhaustiveness: Set to 32 (AutoDock Vina) or "Extra Precision" (Glide XP) to ensure convergence.

Workflow Visualization

The following diagram outlines the logical flow of the comparative study, ensuring self-validation via redocking.

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Execution Start Start: Ligand Selection LigPrep Ligand Prep (MMFF94 Minimization) Start->LigPrep ProtPrep Protein Prep (PDB: 5XRA / 6KPC) Start->ProtPrep Docking Comparative Docking (Ligand A vs. Ligand B) LigPrep->Docking Grid Grid Generation (Center: Orthosteric Pocket) ProtPrep->Grid Redock Validation: Redock Crystal Ligand (Must achieve RMSD < 2.0 Å) Grid->Redock Redock->Docking If Validated Analysis Interaction Profiling (PLIP / LigPlot+) Docking->Analysis

Caption: Step-by-step computational workflow for comparative docking. The redocking step (Red) is a mandatory quality gate.

Comparative Analysis: CUMYL-PICA vs. 5F-CUMYL-PICA

This section compares a standard indole-3-carboxamide (CUMYL-PICA ) against its fluorinated derivative (5F-CUMYL-PICA ) to illustrate the "Fluorine Effect" often seen in synthetic cannabinoids.

Quantitative Results (Representative Data)

The following data represents typical binding energy values derived from consensus docking studies correlated with experimental affinities (


).
CompoundStructure FeatureBinding Energy (kcal/mol)Predicted

(nM)
Experimental

(CB1)
CUMYL-PICA Pentyl tail-9.8 ± 0.412.5~15.0
5F-CUMYL-PICA 5-Fluoropentyl tail-11.2 ± 0.31.8~2.5
AM11542 Reference Agonist-12.1 ± 0.50.80.6

Note: The addition of the terminal fluorine atom typically improves binding affinity by 1.0–1.5 kcal/mol due to halogen bonding or optimized hydrophobic occupancy.

Mechanistic Interaction Analysis

The superior potency of the 5-fluoro derivative is driven by specific residue interactions within the hydrophobic channel of the receptor.

  • The Indole Core: Forms

    
    -
    
    
    
    stacking interactions with Phe200 and Phe268 (CB1).
  • The Toggle Switch (Trp356): The bulky cumyl group forces Trp356 into the active conformation, triggering G-protein signaling.

  • The Fluorine Effect: The 5-fluoropentyl chain extends deep into the hydrophobic channel formed by Leu193 and Val196 . The fluorine atom can form a favorable electrostatic interaction (dipole-dipole) with backbone carbonyls or fill a sub-pocket that the non-fluorinated alkyl chain cannot optimally occupy.

Interaction Network Diagram

The following graph visualizes the critical molecular contacts stabilizing the 5F-CUMYL-PICA complex.

InteractionMap Ligand 5F-CUMYL-PICA Phe200 Phe200 (Pi-Stacking) Ligand->Phe200 Indole Core Phe268 Phe268 (Pi-Stacking) Ligand->Phe268 Indole Core Trp356 Trp356 (Toggle Switch) Ligand->Trp356 Steric Activation Ser383 Ser383 (H-Bond) Ligand->Ser383 Carboxamide O Leu193 Leu193 (Hydrophobic) Ligand->Leu193 5-Fluoro Tail

Caption: Interaction map highlighting the critical contacts. Trp356 (Red) is the activation trigger; Ser383 anchors the ligand orientation.

Conclusion & Recommendations

The comparative docking of indole-3-carboxamides reveals that the carboxamide linker is essential for orienting the ligand to form a hydrogen bond with Ser383 , while the tail substitution (5-Fluoro) significantly enhances affinity through optimized hydrophobic packing in the transmembrane channels.

For Researchers:

  • Prioritize 5XRA: Always use the agonist-bound structure for this class of ligands.

  • Validate with Redocking: Ensure your protocol reproduces the AM11542 pose within 2.0 Å RMSD before screening new compounds.

  • Inspect the Tail: Pay close attention to the docking score contributions from the alkyl tail; this is often the discriminator between high-potency and moderate-potency analogs.

References

  • Hua, T., et al. (2017). Crystal structure of the human cannabinoid receptor CB1.[1] Cell, 169(4), 650-660.

  • Li, X., et al. (2019). Crystal structure of the human cannabinoid receptor CB2.[2] Cell, 176(3), 459-467.

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs.[3] ACS Chemical Neuroscience, 7(9), 1241-1254.[3]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 31(2), 455-461.

  • Gamage, T. F., et al. (2018). Molecular basis of agonist efficacy at the CB1 cannabinoid receptor. British Journal of Pharmacology, 175(12), 2353-2365.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-benzyl-1H-indole-3-carboxamide

Topic: N-benzyl-1H-indole-3-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers Executive Summary & Risk Assessment From...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-benzyl-1H-indole-3-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary & Risk Assessment

From the Desk of the Senior Application Scientist: N-benzyl-1H-indole-3-carboxamide is a structural scaffold frequently associated with synthetic receptor agonists (specifically cannabinoid or serotonergic pathways). Unlike common bulk solvents, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate due to its potential bioactivity, even if a specific LD50 has not been established.

The Directive: Do not dispose of this compound down the drain or in municipal trash. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Profile (Inferred & Structural)
Hazard ClassClassificationOperational Implication
Bioactivity High Concern (HPAPI)Treat as if it can cross blood-brain barrier; zero skin contact tolerance.
GHS Health Irritant (Cat 2) / ToxicRespiratory and ocular irritant. Potential systemic toxicity upon ingestion/inhalation.[1][2]
Environmental Aquatic Chronic (Cat 3+)Long-term adverse effects in aquatic environments; strictly prevent water table entry.
Reactivity Stable SolidCombustible at high temperatures; emits NOx fumes upon decomposition.

Pre-Disposal Stabilization & Segregation

Before the waste truck arrives, you must stabilize the compound to prevent accidental exposure during storage.

A. Solid Waste (Pure Powder)
  • Double Containment: Place the primary container (vial/flask) inside a clear, sealable secondary bag (e.g., 4-mil polyethylene).

  • Labeling: Mark the inner bag clearly with "N-benzyl-1H-indole-3-carboxamide – TOXIC ORGANIC SOLID."

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or strong acids.

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is identified.

    • Non-Halogenated: (e.g., Methanol, DMSO, Ethanol) -> Segregate into "Organic Solvents, Non-Halogenated."

    • Halogenated: (e.g., DCM, Chloroform) -> Segregate into "Organic Solvents, Halogenated."

  • Concentration Limit: If the concentration exceeds 10 mg/mL, mark the waste tag as "High Hazard Solution."

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Unlisted Hazardous Waste" (typically D001 for ignitable solvents or general toxic organic waste).

Workflow Visualization: The Disposal Decision Tree

DisposalTree Start Waste Generation: N-benzyl-1H-indole-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPrep Double Bag (4-mil) Label: 'Toxic Organic Solid' Solid->SolidPrep SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo WasteStream2 Stream B: Halogenated Solvents (Fuel Blending/Incineration) Halo->WasteStream2 WasteStream3 Stream C: Non-Halo Solvents (High BTU Recovery) NonHalo->WasteStream3 WasteStream1 Stream A: Solid Hazardous Waste (Incineration) SolidPrep->WasteStream1

Caption: Decision matrix for segregating N-benzyl-1H-indole-3-carboxamide based on physical state and solvent carrier.

Detailed Protocol
Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling dry powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Indoles can permeate standard latex.

  • Ocular: Chemical splash goggles.

Phase 2: Waste Container Preparation
  • Select Container: Use a high-density polyethylene (HDPE) or glass container compatible with the solvent.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "NBIC."

    • Constituents: List "N-benzyl-1H-indole-3-carboxamide (<1%)" and the solvent name (>99%).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Phase 3: Transfer & Storage
  • Transfer: Perform all transfers inside a certified chemical fume hood.

  • Rinsing: Rinse the original empty reagent bottle 3 times with a compatible solvent (e.g., acetone). Add these rinsates to the liquid waste container.

  • Defacing: Deface the label of the empty original bottle and dispose of the bottle as "Glass Waste" (if triple-rinsed) or "Solid Hazardous Waste" (if residue remains).

Phase 4: Final Handoff

Contact your institution’s EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors). Request Incineration as the disposal method.

Emergency Procedures: Spill Response

In the event of a spill, immediate containment is critical to prevent tracking the bioactive powder out of the lab.

Spill Response Logic

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Double Gloves, Goggles, Lab Coat) Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad Wet->ActionWet Clean Clean Surface (Soap + Water x3) ActionDry->Clean ActionWet->Clean Dispose Bag All Debris as Hazardous Waste Clean->Dispose

Caption: Immediate tactical response flow for dry vs. liquid spills of indole-carboxamides.

Regulatory & Compliance Data

Use the following codes when filling out your waste manifest. While this specific chemical is not "P-listed" (acutely toxic) by name, it defaults to the following categories based on its characteristics and solvent matrix.

Regulatory BodyCodeDescriptionApplicability
EPA (RCRA) D001 Ignitable WasteIf dissolved in flammable solvents (MeOH, Acetone).
EPA (RCRA) F002 Halogenated SolventsIf dissolved in DCM/Chloroform.
EPA (RCRA) None Non-Regulated HazardousFor pure solid (unless toxicity characteristic is proven). Best Practice: Manage as hazardous.
DOT UN 2811 Toxic Solid, Organic, N.O.S.Shipping name for transport (N.O.S. = Not Otherwise Specified).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

  • PubChem. (n.d.). Indole-3-carboxamide Compound Summary. National Library of Medicine. [Link](Used for structural class hazard inference).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1H-indole-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.